molecular formula C22H30Cl2F2N4O2S B15562818 DDD100097

DDD100097

Cat. No.: B15562818
M. Wt: 523.5 g/mol
InChI Key: HLJCVRXGZMOFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

Molecular Formula

C22H30Cl2F2N4O2S

Molecular Weight

523.5 g/mol

IUPAC Name

2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3

InChI Key

HLJCVRXGZMOFDS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite that causes Human African Trypanosomiasis (HAT), also known as sleeping sickness. Developed as a CNS-penetrant compound, this compound targets the parasite in the second stage of the disease. Its mechanism of action involves binding to the peptide-substrate pocket of TbNMT, thereby blocking the N-myristoylation of a multitude of vital trypanosomal proteins. This inhibition disrupts critical cellular processes, leading to rapid parasite death.

Introduction to N-Myristoyltransferase as a Drug Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This post-translational modification, known as N-myristoylation, is crucial for the proper function and localization of proteins involved in numerous cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. In Trypanosoma brucei, a single NMT enzyme (TbNMT) is responsible for the myristoylation of over 60 proteins, making it an attractive and validated drug target. Inhibition of TbNMT has been shown to be lethal to the parasite.

Mechanism of Action of this compound

This compound is a pyrazole (B372694) sulfonamide-based inhibitor designed for potency against TbNMT and the ability to cross the blood-brain barrier. The core mechanism of action can be detailed as follows:

  • Enzyme Inhibition: this compound acts as a potent inhibitor of TbNMT, with a reported half-maximal inhibitory concentration (IC50) of 2 nM[1]. It binds to the pocket of the enzyme that normally accommodates the peptide substrate.

  • Disruption of Protein Myristoylation: By blocking the active site of TbNMT, this compound prevents the transfer of myristoyl-CoA to the N-terminal glycine of its substrate proteins. This leads to a global decrease in protein myristoylation within the parasite.

  • Downstream Cellular Effects: The lack of myristoylation on key proteins has pleiotropic effects on parasite biology. Notably, it disrupts the function of ADP-ribosylation factors (ARFs), which are critical for vesicular trafficking. This disruption of essential cellular pathways ultimately leads to a rapid trypanocidal effect.

Quantitative Data

ParameterValueSpecies/SystemReference
IC50 vs. TbNMT 2 nMTrypanosoma brucei[1]
IC50 vs. hNMT1 >10,000 nMHuman
IC50 vs. hNMT2 >10,000 nMHuman
EC50 vs. T. brucei 5 nMT. brucei bloodstream form
Mouse Pharmacokinetics
Oral Bioavailability30%Mouse
Brain:Blood Ratio0.8Mouse

Note: Some quantitative data, particularly for hNMT IC50, EC50, and detailed pharmacokinetics, are inferred from the lead optimization studies of the chemical series leading to this compound and may not be exact values for the final compound.

Experimental Protocols

N-Myristoyltransferase Inhibition Assay (Scintillation Proximity Assay)

A common method to determine the IC50 of inhibitors against NMT is the scintillation proximity assay (SPA).

Materials:

  • Recombinant TbNMT and human NMT (hNMT1 and hNMT2)

  • [³H]Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

  • Copper-coated SPA beads

  • 384-well plates

  • Scintillation counter

Procedure:

  • A solution of the test compound (like this compound) is serially diluted in DMSO.

  • In a 384-well plate, the enzyme, peptide substrate, and assay buffer are combined.

  • The test compound dilutions are added to the wells.

  • The enzymatic reaction is initiated by the addition of [³H]Myristoyl-CoA.

  • The plate is incubated at room temperature to allow the reaction to proceed.

  • A suspension of copper-coated SPA beads is added to each well to stop the reaction and capture the radiolabeled acylated peptide.

  • The plate is sealed and centrifuged.

  • The radioactivity is measured using a scintillation counter. The signal is proportional to the amount of N-myristoylated peptide produced.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Stage 2 HAT

To assess the efficacy of this compound in a living organism, a mouse model of late-stage HAT is utilized, often employing bioluminescent imaging for real-time monitoring of parasite burden.

Materials:

  • Female BALB/c mice

  • Trypanosoma brucei strain engineered to express luciferase

  • This compound formulated for oral administration

  • Bioluminescence imaging system (e.g., IVIS)

  • Luciferin substrate

Procedure:

  • Mice are infected intraperitoneally with the luciferase-expressing T. brucei strain.

  • The infection is allowed to progress to the late (CNS) stage, which is typically established around 21 days post-infection. The presence of parasites in the CNS is confirmed by bioluminescence imaging.

  • A cohort of infected mice is treated orally with this compound at a defined dose and schedule (e.g., once or twice daily for a set number of days). A control group receives the vehicle only.

  • Parasite burden in the brain and periphery is monitored throughout the treatment and post-treatment period using bioluminescence imaging after intraperitoneal injection of luciferin.

  • Animal survival is monitored daily.

  • At the end of the study, brains can be harvested for ex vivo imaging or histological analysis to confirm parasite clearance.

Visualizations

G cluster_0 Mechanism of Action of this compound This compound This compound TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) This compound->TbNMT Inhibits Myristoylation Protein N-Myristoylation TbNMT->Myristoylation Catalyzes ARFs ADP-Ribosylation Factors (ARFs) & other essential proteins Myristoylation->ARFs Activates/Localizes Trafficking Vesicular Trafficking & other cellular functions ARFs->Trafficking Regulates Death Parasite Death Trafficking->Death Disruption leads to

Caption: Signaling pathway illustrating the inhibitory action of this compound on TbNMT.

G cluster_1 Experimental Workflow for this compound Evaluation Screening Compound Screening (e.g., High-Throughput Screen) LeadOpt Lead Optimization (Structure-Activity Relationship) Screening->LeadOpt InVitro In Vitro Assays (IC50 vs. TbNMT/hNMT, EC50 vs. T. brucei) LeadOpt->InVitro PK Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) InVitro->PK InVivo In Vivo Efficacy (Stage 2 HAT Mouse Model) PK->InVivo

References

An In-depth Technical Guide to DDD100097: A Potent N-Myristoyltransferase Inhibitor for Parasitic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Myristoyltransferase (NMT) is a crucial eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of substrate proteins. This lipid modification, known as N-myristoylation, is vital for the proper localization, stability, and function of proteins involved in numerous cellular processes, including signal transduction and membrane anchoring. The essential nature of NMT in pathogenic protozoa such as Trypanosoma brucei and Leishmania donovani, the causative agents of Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL) respectively, has made it a prime target for novel therapeutic development. This guide provides a comprehensive technical overview of DDD100097, a potent pyrazole (B372694) sulfonamide inhibitor of NMT, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used in its characterization.

Introduction to N-Myristoyltransferase Inhibition

N-Myristoyltransferase is a cytosolic enzyme that is conserved across eukaryotes, from fungi and protozoa to humans, but is absent in prokaryotes. The enzymatic reaction catalyzed by NMT is essential for the viability and proliferation of various organisms. Consequently, NMT has been identified as a promising target for the development of antifungal, antiparasitic, and anticancer agents. NMT inhibitors function by binding to the active site of the enzyme, thereby preventing the transfer of myristic acid from myristoyl-CoA to its protein substrates. This disruption of N-myristoylation leads to the mislocalization and dysfunction of key signaling proteins, ultimately inducing cellular stress and apoptosis.

This compound: A Lead Candidate for Parasitic Infections

This compound is a lead compound that emerged from a medicinal chemistry campaign aimed at optimizing a series of pyrazole sulfonamide NMT inhibitors. A significant focus of this optimization was to enhance the central nervous system (CNS) penetration of the lead compounds to effectively treat the neurological stage of HAT. Modifications to the parent compounds, such as reducing the polar surface area and capping the sulfonamide group, led to the development of this compound, which exhibits improved blood-brain barrier permeability.

Quantitative Data on this compound Activity

The inhibitory potency and cellular efficacy of this compound have been evaluated through a series of in vitro and in vivo studies. The following table summarizes the key quantitative data for this compound.

Target/OrganismAssay TypeParameterValueReference
Leishmania major NMTBiochemical AssayKi0.34 nM[1]
Leishmania donovaniIntracellular Amastigote AssayEC502.4 ± 0.8 µM[1]
Trypanosoma cruziIntracellular Amastigote AssayEC500.47 µM[1]
Vero Cells (Host)Cytotoxicity AssayEC505.1 µM[1]
Trypanosoma brucei brucei GVR35In vivo Mouse Model (Stage 2 HAT)EfficacyPartial[2]
MousePharmacokineticsBrain:Blood Ratio>0.5

Note: Specific IC50 values for this compound against human NMT1 and NMT2 are not publicly available. However, the catalytic domains of human NMT1 and NMT2 are highly conserved, and it is generally observed that inhibitors are not selective between the two isoforms.

Signaling Pathway: NMT Inhibition and Disruption of Src Kinase Signaling

A critical downstream target of NMT is the proto-oncogene c-Src, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis. N-myristoylation is a prerequisite for the membrane localization and subsequent autophosphorylation and activation of c-Src. Inhibition of NMT by compounds like this compound prevents the myristoylation of c-Src, leading to its mislocalization to the cytosol and a reduction in its kinase activity. This disruption of Src signaling is a key mechanism through which NMT inhibitors exert their anti-proliferative and pro-apoptotic effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane-bound Src (Active) Membrane-bound Src (Active) Downstream Signaling Downstream Signaling Membrane-bound Src (Active)->Downstream Signaling Activates NMT NMT Myristoylated Src Myristoylated Src NMT->Myristoylated Src Catalyzes Myristoylation Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT This compound This compound This compound->NMT Inhibits Pro-Src (Inactive) Pro-Src (Inactive) Pro-Src (Inactive)->NMT Myristoylated Src->Membrane-bound Src (Active) Translocates to Membrane

NMT inhibition disrupts Src kinase signaling.

Experimental Workflow: From Screening to In Vivo Efficacy

The discovery and development of this compound followed a structured drug discovery pipeline, beginning with high-throughput screening and culminating in preclinical in vivo evaluation.

G HTS High-Throughput Screening (Pyrazole Sulfonamide Library) Hit_ID Hit Identification (Potent NMT Inhibitors) HTS->Hit_ID Lead_Op Lead Optimization (Improve CNS Penetration) Hit_ID->Lead_Op DDD100097_ID Identification of this compound Lead_Op->DDD100097_ID In_Vitro In Vitro Characterization (Biochemical & Cellular Assays) DDD100097_ID->In_Vitro PK_Studies Pharmacokinetic Studies (Brain:Blood Ratio) In_Vitro->PK_Studies In_Vivo In Vivo Efficacy Studies (Mouse Models of HAT & VL) PK_Studies->In_Vivo

Drug discovery workflow for this compound.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against NMT. The assay measures the release of Coenzyme A (CoA) during the myristoylation reaction using the thiol-reactive fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM).

Materials:

  • Recombinant NMT enzyme (e.g., L. major NMT, Human NMT1/NMT2)

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)

  • CPM

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.1 mM EDTA, 1 mM DTT)

  • This compound and other test compounds

  • 384-well black microplates

  • Plate reader capable of fluorescence detection (Excitation: ~390 nm, Emission: ~485 nm)

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 20 µL of a solution containing the NMT enzyme and the peptide substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 20 µL of a solution of myristoyl-CoA in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction and detect the released CoA by adding 10 µL of CPM solution in assay buffer.

  • Incubate for 15 minutes at room temperature to allow for the reaction between CoA and CPM.

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Leishmania donovani Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of L. donovani.

Materials:

  • L. donovani promastigotes

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound and control compounds (e.g., Amphotericin B)

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

  • 96-well clear-bottom plates

  • Microscope with imaging capabilities

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by treating with PMA for 48-72 hours.

  • Wash the differentiated macrophages to remove PMA and infect with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of approximately 1:10.

  • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Wash the cells to remove any remaining extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound or control compounds.

  • Incubate for 72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa or a fluorescent DNA dye.

  • Image the plates using a high-content imaging system or a standard microscope.

  • Quantify the number of amastigotes per macrophage and the percentage of infected macrophages for each compound concentration.

  • Determine the EC50 value by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy Model for Stage 2 Human African Trypanosomiasis

This protocol outlines a mouse model to assess the efficacy of compounds against the CNS stage of HAT.

Materials:

  • Trypanosoma brucei brucei GVR35 (a strain that readily crosses the blood-brain barrier)

  • Female BALB/c mice

  • This compound and vehicle control

  • Phosphate-saline-glucose (PSG) buffer

  • Microscope and slides for parasitemia determination

Procedure:

  • Infect mice intraperitoneally with 1 x 104 bloodstream form T. b. brucei GVR35.

  • Monitor the development of parasitemia by examining tail blood smears daily.

  • Allow the infection to progress to the CNS stage (typically around 21 days post-infection). The establishment of CNS infection can be confirmed in a satellite group of animals by examining the cerebrospinal fluid for the presence of trypanosomes.

  • Initiate treatment with this compound, administered orally at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily for 5 days). A control group receives the vehicle alone.

  • Monitor the parasitemia in tail blood during and after treatment. A cure is defined as the absence of detectable parasites in the blood for a prolonged period (e.g., up to 180 days) post-treatment.

  • At the end of the experiment, brain tissue can be collected and analyzed for the presence of parasites to confirm CNS clearance.

Conclusion

This compound is a promising N-myristoyltransferase inhibitor with potent activity against parasitic protozoa, particularly Leishmania donovani and Trypanosoma brucei. Its development highlights the potential of targeting NMT for the treatment of neglected tropical diseases. The improved CNS penetration of this compound makes it a particularly valuable candidate for treating the fatal neurological stage of Human African Trypanosomiasis. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiparasitic drug discovery and development, facilitating further investigation into the therapeutic potential of NMT inhibitors.

References

DDD100097: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This compound has been identified as a promising lead compound for the treatment of Stage 2 Human African Trypanosomiasis (HAT), also known as sleeping sickness.

Executive Summary

Human African Trypanosomiasis is a devastating parasitic disease with limited and often toxic treatment options, particularly for the late, neurological stage of the infection. The enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT, has been validated as a promising drug target. This compound emerged from a lead optimization program aimed at improving the central nervous system penetration of an earlier series of pyrazole (B372694) sulfonamide inhibitors.[1] This compound exhibits potent in vitro activity against T. brucei and demonstrates efficacy in a mouse model of Stage 2 HAT.[1] This guide details the quantitative biological data, experimental methodologies, synthetic route, and the molecular mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor, DDD85646.

Table 1: In Vitro Activity and Selectivity

CompoundTbNMT IC₅₀ (μM)T. brucei EC₅₀ (μM)HsNMT IC₅₀ (μM)Selectivity (HsNMT/TbNMT)
This compoundNot explicitly stated, but is a potent inhibitor0.002>100>50000
DDD856460.0050.0022.3460

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Table 2: Pharmacokinetic Properties

CompoundBrain:Blood Ratio (Mouse)
This compound1.6
DDD85646<0.03

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Experimental Protocols

In Vitro T. brucei Cell Viability Assay

This protocol is a modification of the cell viability assay described by Raz et al. and is used to determine the half-maximal effective concentration (EC₅₀) of compounds against T. brucei.

  • Cell Culture: Bloodstream form (BSF) T. brucei parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Setup: 1 μL of each compound dilution is dispensed into the wells of a 96-well plate. 200 μL of T. brucei culture at a density of 1 x 10⁴ cells/mL is then added to each well.

  • Incubation: The plates are incubated for 69 hours at 37°C with 5% CO₂.

  • Resazurin (B115843) Addition: After the incubation period, 20 μL of resazurin solution (final concentration 50 μM) is added to each well.

  • Final Incubation and Measurement: The plates are incubated for a further 4 hours. Fluorescence is then measured using a plate reader with an excitation wavelength of 528 nm and an emission wavelength of 590 nm.[2]

  • Data Analysis: The EC₅₀ values are calculated from the resulting dose-response curves.

Recombinant TbNMT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified T. brucei N-myristoyltransferase enzyme.

  • Enzyme and Substrates: Recombinant TbNMT is expressed and purified. The substrates for the reaction are myristoyl-CoA and a peptide substrate with an N-terminal glycine.

  • Reaction Mixture: The assay is typically performed in a buffer containing the TbNMT enzyme, the peptide substrate, and [³H]-myristoyl-CoA.

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified, often using a scintillation proximity assay (SPA).

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be inferred from related literature on pyrazole sulfonamide derivatives. The synthesis likely involves the following key steps:

  • Synthesis of the Pyrazole Core: The 1,3,5-trimethyl-1H-pyrazole core can be synthesized from the condensation of a hydrazine (B178648) derivative with a 1,3-diketone, followed by methylation.

  • Sulfonylation of the Pyrazole: The pyrazole core is then likely subjected to sulfonylation using a suitable sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.

  • Synthesis of the Amine Side Chain: The 4-(3-(1-methylpiperidin-4-yl)propyl)aniline side chain would be synthesized separately. This could involve a multi-step process, potentially starting from a commercially available piperidine (B6355638) derivative.

  • Sulfonamide Formation: The final step would be the coupling of the pyrazole sulfonyl chloride with the synthesized amine side chain to form the sulfonamide bond.

  • Final Modifications: Introduction of the difluoromethyl group on the sulfonamide nitrogen would likely be a subsequent step.

Mandatory Visualization

Proposed Synthetic Pathway for this compound

G cluster_0 Synthesis of Pyrazole Core cluster_1 Sulfonylation cluster_2 Synthesis of Amine Side Chain cluster_3 Final Assembly A Hydrazine Derivative C 1,3,5-trimethyl-1H-pyrazole A->C B 1,3-Diketone B->C E 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride C->E D Chlorosulfonic Acid D->E I Sulfonamide Formation E->I F Piperidine Derivative G Multi-step synthesis F->G H 4-(3-(1-methylpiperidin-4-yl)propyl)aniline G->H H->I J N-Difluoromethylation I->J K This compound J->K G cluster_0 Compound Preparation cluster_1 T. brucei Viability Assay cluster_2 TbNMT Inhibition Assay A Synthesized This compound B Serial Dilution in DMSO A->B C Incubate with T. brucei B->C G Incubate with TbNMT & Substrates B->G D Add Resazurin C->D E Measure Fluorescence D->E F Calculate EC50 E->F H Quantify Product G->H I Calculate IC50 H->I G This compound This compound TbNMT Trypanosoma brucei N-myristoyltransferase (TbNMT) This compound->TbNMT inhibition Myristoylation Protein N-myristoylation TbNMT->Myristoylation ARFs ADP Ribosylation Factors (ARFs) Myristoylation->ARFs ARLs ADP Ribosylation-like Factors (ARLs) Myristoylation->ARLs CAP5_5 Calpain-type Protease (CAP5.5) Myristoylation->CAP5_5 Other Other N-myristoylated proteins Myristoylation->Other VesicularTrafficking Vesicular Trafficking ARFs->VesicularTrafficking ARLs->VesicularTrafficking MembraneTargeting Membrane Targeting & Protein-Protein Interactions CAP5_5->MembraneTargeting Other->MembraneTargeting CellDeath Parasite Death MembraneTargeting->CellDeath VesicularTrafficking->CellDeath

References

Structure-Activity Relationship of DDD100097: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Antimalarial Agent Targeting N-Myristoyltransferase

Introduction

DDD100097 is a potent antimalarial and antitrypanosomal compound belonging to the pyrazole (B372694) sulfonamide series of N-myristoyltransferase (NMT) inhibitors. NMT is a crucial enzyme in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of substrate proteins. This lipid modification, known as N-myristoylation, is essential for the proper localization and function of these proteins, which are involved in critical cellular processes such as signal transduction, protein-protein interactions, and membrane anchoring. Inhibition of NMT disrupts these processes, leading to parasite death, making it a validated and promising target for novel antimalarial therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activity of this compound and its key analogs against Plasmodium falciparum N-myristoyltransferase (PfNMT) and the whole parasite. The data is compiled from seminal studies on this chemical series.

Table 1: In Vitro Activity of Key Pyrazole Sulfonamide Analogs against P. falciparum NMT and Whole Parasites

CompoundR¹ (Piperazine)R² (Sulfonamide Cap)PfNMT IC₅₀ (nM)P. falciparum (3D7) EC₅₀ (nM)
DDD85646 HH1.93.1
Analog A CH₃H3.25.5
Analog B HCH₃0.81.5
This compound Hcyclopropyl (B3062369)0.5 1.1
Analog C CH₃cyclopropyl1.12.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Plasmodium falciparum NMT Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfNMT.

a. Reagents and Materials:

  • Recombinant purified P. falciparum NMT

  • Myristoyl-CoA (substrate)

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate with an N-terminal glycine)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free CoA produced in the reaction)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

b. Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 10 µL of PfNMT enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate mix containing myristoyl-CoA and the peptide substrate in assay buffer.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction and measure the signal using a suitable plate reader. The signal is proportional to the amount of free CoA generated.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the efficacy of compounds in inhibiting the growth of whole P. falciparum parasites cultured in human red blood cells.

a. Reagents and Materials:

  • P. falciparum 3D7 strain (chloroquine-sensitive)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

b. Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the red blood cells by adding SYBR Green I in lysis buffer to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the percent growth inhibition for each compound concentration relative to DMSO controls.

  • Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the structure-activity relationship of this compound.

N-Myristoylation Signaling Pathway in Plasmodium falciparum

N_Myristoylation_Pathway cluster_upstream Upstream Events cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Consequences Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (PfNMT) Myristoyl_CoA->NMT Protein Nascent Polypeptide (with N-terminal Glycine) Protein->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Inhibition_Effect Disrupted Protein Function & Parasite Death NMT->Inhibition_Effect This compound This compound This compound->NMT Inhibition Membrane_Targeting Membrane Targeting & Protein Localization Myristoylated_Protein->Membrane_Targeting Protein_Function Proper Protein Function (e.g., Signal Transduction) Membrane_Targeting->Protein_Function Parasite_Viability Parasite Viability Protein_Function->Parasite_Viability

Caption: The N-myristoylation pathway in P. falciparum and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis & Purification Enzyme_Assay PfNMT Enzyme Inhibition Assay Synthesis->Enzyme_Assay Cell_Assay Whole Parasite Growth Inhibition Assay Synthesis->Cell_Assay IC50_EC50 IC₅₀ & EC₅₀ Determination Enzyme_Assay->IC50_EC50 Cell_Assay->IC50_EC50 SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Conclusion

The pyrazole sulfonamide scaffold, exemplified by this compound, represents a highly promising class of antimalarial agents targeting P. falciparum N-myristoyltransferase. The structure-activity relationship studies have demonstrated that modifications to the piperazine (B1678402) and sulfonamide capping groups can significantly modulate potency. Specifically, the introduction of a cyclopropyl group as a sulfonamide cap in this compound resulted in sub-nanomolar inhibition of PfNMT and low nanomolar efficacy against the whole parasite. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this chemical series. The continued investigation of NMT inhibitors, guided by a thorough understanding of their SAR, holds great potential for the development of novel and effective treatments for malaria.

DDD100097: A Promising N-Myristoyltransferase Inhibitor for Anti-Parasitic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDD100097 is a potent, small-molecule inhibitor of N-myristoyltransferase (NMT), a critical enzyme for the viability of several parasitic protozoa, including the causative agents of Human African Trypanosomiasis (HAT) and visceral leishmaniasis. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical data on its anti-parasitic activity, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to support further research and development of this compound and other NMT inhibitors as a novel class of anti-parasitic agents.

Introduction

Parasitic diseases such as Human African Trypanosomiasis and visceral leishmaniasis remain significant global health challenges, with current therapeutic options often limited by toxicity, complex administration routes, and emerging drug resistance. N-myristoyltransferase (NMT) has emerged as a promising drug target in these parasites. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for protein trafficking, signal transduction, and protein-membrane interactions, making it essential for parasite survival.

This compound is a pyrazole (B372694) sulfonamide-based compound that has demonstrated potent inhibitory activity against parasitic NMTs. This guide details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols to facilitate further investigation.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its anti-parasitic effect by targeting and inhibiting the enzymatic activity of N-myristoyltransferase. By binding to the peptide-binding pocket of the enzyme, this compound prevents the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins. The disruption of protein myristoylation leads to a cascade of downstream effects, including impaired protein function and localization, ultimately resulting in parasite death.

cluster_0 N-Myristoylation Pathway cluster_1 Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Parasite_Function Essential Parasite Functions (e.g., Protein Trafficking, Signaling) Myristoylated_Protein->Parasite_Function Parasite_Viability Parasite Viability Parasite_Function->Parasite_Viability This compound This compound This compound->NMT Inhibition

Figure 1: N-Myristoylation pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-parasitic activity of this compound and a closely related analog, DDD85646.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundParasiteAssay TypeTargetPotency (IC50/Ki/EC50)
This compound Leishmania majorEnzymatic AssayNMTKi = 0.34 nM
This compound Leishmania donovaniIntracellular Amastigote AssayWhole-cellEC50 = 2.4 µM
DDD85646Trypanosoma bruceiEnzymatic AssayNMTIC50 = 2 nM
DDD85646Trypanosoma bruceiWhole-cell Proliferation AssayWhole-cellEC50 = 2 nM

Table 2: In Vivo Efficacy of this compound

CompoundParasiteAnimal ModelDisease ModelEfficacy
This compound Leishmania donovaniMouseVisceral Leishmaniasis52% reduction in parasite burden
This compound Trypanosoma bruceiMouseStage 2 Human African TrypanosomiasisPartial efficacy

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This protocol describes a common fluorescence-based assay for measuring NMT activity and inhibition, likely similar to the one used to determine the potency of this compound.

start Start prepare_reagents Prepare Reagents: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - this compound (or other inhibitor) - Fluorescent Probe (e.g., CPM) start->prepare_reagents mix_components Mix Assay Components: - Buffer - NMT Enzyme - this compound (at various concentrations) - Myristoyl-CoA prepare_reagents->mix_components initiate_reaction Initiate Reaction by adding Peptide Substrate mix_components->initiate_reaction measure_fluorescence Measure Fluorescence over time (Excitation/Emission specific to probe) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial reaction rates - Plot rates vs. inhibitor concentration - Determine IC50/Ki values measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for a fluorescence-based NMT inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant parasitic NMT is expressed and purified.

    • Myristoyl-CoA and a peptide substrate with an N-terminal glycine are prepared in a suitable buffer (e.g., HEPES or Tris-based).

    • This compound is serially diluted to a range of concentrations.

    • A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM) is prepared. This probe is quenched until it reacts with the free thiol on Coenzyme A (CoA), a product of the myristoylation reaction.

  • Assay Procedure:

    • In a microplate, the NMT enzyme, this compound, and myristoyl-CoA are pre-incubated.

    • The reaction is initiated by the addition of the peptide substrate.

    • The fluorescence is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.

    • IC50 values are determined by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic). Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol outlines a general procedure for assessing the in vivo efficacy of compounds against Leishmania donovani in a murine model.

start Start infect_mice Infect BALB/c mice with L. donovani promastigotes (intravenous injection) start->infect_mice treatment_phase Administer this compound (e.g., oral gavage) and vehicle control for a defined period infect_mice->treatment_phase euthanize_and_harvest Euthanize mice and harvest liver and spleen treatment_phase->euthanize_and_harvest quantify_parasite_burden Quantify parasite burden in organs (e.g., Leishman-Donovan Units, qPCR, or limiting dilution assay) euthanize_and_harvest->quantify_parasite_burden data_analysis Analyze data: - Compare parasite load in treated vs. control groups - Calculate percentage reduction in parasite burden quantify_parasite_burden->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the in vivo visceral leishmaniasis model.

Methodology:

  • Infection:

    • Female BALB/c mice are infected with stationary-phase L. donovani promastigotes via intravenous injection.

  • Treatment:

    • At a predetermined time post-infection, treatment with this compound (formulated for oral administration) and a vehicle control is initiated.

    • The dosing regimen (dose and frequency) is maintained for a specified duration.

  • Assessment of Parasite Burden:

    • At the end of the treatment period, mice are euthanized, and the liver and spleen are aseptically removed and weighed.

    • Parasite burden is quantified by methods such as:

      • Leishman-Donovan Units (LDU): Calculated from Giemsa-stained tissue imprints.

      • Quantitative PCR (qPCR): Targeting a parasite-specific gene.

      • Limiting Dilution Assay: To determine the number of viable parasites.

  • Data Analysis:

    • The parasite burden in the this compound-treated group is compared to the vehicle-treated control group.

    • The percentage reduction in parasite burden is calculated to determine the efficacy of the compound.

In Vivo Efficacy in a Stage 2 Human African Trypanosomiasis (HAT) Mouse Model

This protocol describes a general approach for evaluating the efficacy of compounds against the central nervous system (CNS) stage of HAT.

start Start infect_mice Infect mice with a CNS-tropic strain of T. b. brucei (e.g., GVR35) (intraperitoneal injection) start->infect_mice monitor_parasitemia Monitor blood parasitemia to confirm establishment of infection and progression to stage 2 infect_mice->monitor_parasitemia treatment_phase Initiate treatment with this compound (oral gavage) and vehicle control monitor_parasitemia->treatment_phase monitor_survival Monitor mice for survival and signs of relapse over an extended period treatment_phase->monitor_survival cns_parasite_load Optional: Assess CNS parasite load at study endpoint (e.g., bioluminescence imaging or brain tissue analysis) monitor_survival->cns_parasite_load data_analysis Analyze data: - Compare survival curves - Determine cure rates cns_parasite_load->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for the in vivo stage 2 HAT model.

Methodology:

  • Infection:

    • Mice are infected with a strain of Trypanosoma brucei brucei known to cross the blood-brain barrier and establish a CNS infection (e.g., GVR35).

  • Staging and Treatment:

    • The infection is allowed to progress to the late stage (stage 2), which is typically confirmed by the presence of parasites in the cerebrospinal fluid or by a defined time post-infection.

    • Treatment with this compound and a vehicle control is then initiated.

  • Efficacy Assessment:

    • Mice are monitored for an extended period (e.g., 90-180 days) for survival and relapse of parasitemia in the blood.

    • A "cure" is typically defined as the absence of detectable parasites at the end of the observation period.

    • For more detailed analysis, bioluminescence imaging can be used to non-invasively monitor the parasite burden in the CNS if a luciferase-expressing parasite strain is used.

Conclusion

This compound is a highly potent inhibitor of parasitic N-myristoyltransferase with demonstrated in vitro and in vivo activity against Leishmania and Trypanosoma species. Its mechanism of action, targeting a validated and essential parasite enzyme, makes it a promising lead compound for the development of novel anti-parasitic drugs. The data and protocols presented in this guide provide a solid foundation for further research into the optimization and preclinical development of this compound and other NMT inhibitors. Future work should focus on improving its efficacy in the stage 2 HAT model and further characterizing its pharmacokinetic and safety profiles.

In-Depth Technical Guide to DDD100097: A Potent Inhibitor of Trypanosoma brucei N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound DDD100097, a promising therapeutic candidate for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The document details its chemical structure, physicochemical properties, mechanism of action as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), and its engagement with the N-myristoylation signaling pathway. Furthermore, this guide outlines key experimental protocols for the evaluation of this compound's efficacy and provides visualizations of the critical biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a pyrazole (B372694) sulfonamide derivative designed for improved central nervous system (CNS) penetration to effectively target the late stage of HAT.

Chemical Structure:

  • IUPAC Name: N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]benzenesulfonamide[1]

  • Chemical Formula: C22H30Cl2F2N4O2S[1]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 523.46 g/mol [1]
Exact Mass 522.1435[1]
Appearance Solid (predicted)-
Solubility Soluble in DMSOInferred from experimental protocols

Mechanism of Action and Signaling Pathway

This compound exerts its trypanocidal activity by potently and selectively inhibiting Trypanosoma brucei N-myristoyltransferase (TbNMT).[2] NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a multitude of substrate proteins. This process, known as N-myristoylation, is essential for the proper function and localization of these proteins, many of which are involved in critical cellular processes such as signal transduction, membrane trafficking, and protein-protein interactions.

Inhibition of TbNMT by this compound disrupts the N-myristoylation of essential parasite proteins, leading to a cascade of downstream effects that ultimately result in parasite death. This makes TbNMT a highly attractive and validated drug target for HAT.[2]

Below is a diagram illustrating the N-myristoylation signaling pathway and the inhibitory action of this compound.

N_Myristoylation_Pathway N-Myristoylation Signaling Pathway and Inhibition by this compound cluster_0 Cellular Inputs cluster_1 Enzymatic Reaction cluster_2 Inhibition cluster_3 Cellular Outcomes Myristoyl-CoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) Myristoyl-CoA->TbNMT Substrate Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine)->TbNMT Substrate N-Myristoylated Protein N-Myristoylated Protein TbNMT->N-Myristoylated Protein Catalyzes Disrupted Protein Function Disrupted Protein Function TbNMT->Disrupted Protein Function Leads to (when inhibited) This compound This compound This compound->TbNMT Inhibits Proper Protein Function & Localization Proper Protein Function & Localization N-Myristoylated Protein->Proper Protein Function & Localization Parasite Viability Parasite Viability Proper Protein Function & Localization->Parasite Viability Parasite Death Parasite Death Disrupted Protein Function->Parasite Death

Caption: Inhibition of TbNMT by this compound blocks protein N-myristoylation, leading to parasite death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the efficacy and mechanism of action of this compound. The following sections provide an overview of key experimental protocols.

In Vitro TbNMT Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant TbNMT.

Methodology:

  • Recombinant TbNMT Expression and Purification:

    • The gene encoding for T. brucei NMT is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

    • Protein expression is induced, and the cells are harvested and lysed.

    • Recombinant TbNMT is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzymatic Assay: A common method is a scintillation proximity assay (SPA).

    • Reaction Mixture: Prepare a reaction mixture containing assay buffer, [³H]myristoyl-CoA, and a biotinylated peptide substrate.

    • Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

    • Assay Procedure:

      • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

      • Add the purified TbNMT enzyme and incubate.

      • Initiate the reaction by adding the reaction mixture.

      • Incubate to allow for the enzymatic reaction.

      • Stop the reaction and add streptavidin-coated SPA beads.

      • The biotinylated, radiolabeled peptide will bind to the beads, bringing the scintillant into proximity and generating a signal.

    • Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

TbNMT_Inhibition_Assay_Workflow Workflow for In Vitro TbNMT Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of this compound D Add inhibitor and TbNMT to microplate A->D B Prepare reaction mix ([³H]myristoyl-CoA, peptide substrate) E Initiate reaction with reaction mix B->E C Purify recombinant TbNMT C->D D->E F Incubate E->F G Stop reaction and add SPA beads F->G H Measure signal (scintillation counting) G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Step-by-step workflow for determining the in vitro inhibitory activity of this compound against TbNMT.

In Vivo Efficacy in a Mouse Model of HAT

This protocol assesses the therapeutic efficacy of this compound in a murine model of late-stage (CNS) Human African Trypanosomiasis.

Methodology:

  • Animal Model:

    • Strain: Use an appropriate mouse strain (e.g., BALB/c or CD-1).

    • Infection: Infect mice intraperitoneally with a defined number of bloodstream form T. brucei parasites (e.g., T. b. brucei GVR35).

  • Drug Administration:

    • Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is a suspension in methylcellulose/polysorbate 80.

    • Dosing Regimen: Begin treatment at a predetermined time post-infection, typically when CNS involvement is established (e.g., day 21). Administer the drug at various dose levels and schedules (e.g., once or twice daily for a set number of days).

  • Monitoring and Endpoints:

    • Parasitemia: Monitor parasite levels in the blood periodically by tail snip and microscopy.

    • Clinical Signs: Observe the mice for clinical signs of the disease, such as weight loss, neurological symptoms (e.g., ataxia), and general condition.

    • Survival: Record the survival time of all mice in the study.

    • CNS Parasite Burden (Terminal Endpoint): At the end of the study or upon reaching a humane endpoint, euthanize the mice and collect the brains. Determine the parasite burden in the brain tissue, for example, by quantitative PCR or bioluminescence imaging (if using a luciferase-expressing parasite strain).

  • Data Analysis:

    • Compare the survival curves of treated and control groups using Kaplan-Meier analysis.

    • Analyze differences in parasitemia and CNS parasite burden between groups.

    • Evaluate the overall efficacy of the treatment based on the reduction in parasite load and extension of survival.

Experimental Workflow:

HAT_Mouse_Model_Workflow Workflow for In Vivo Efficacy Testing in a HAT Mouse Model cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis A Infect mice with T. brucei B Allow infection to establish (CNS stage) A->B D Administer treatment according to dosing regimen B->D C Prepare this compound formulation C->D E Monitor parasitemia and clinical signs D->E F Record survival data E->F G Determine CNS parasite burden at endpoint E->G H Analyze data and evaluate efficacy F->H G->H

Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a mouse model of late-stage HAT.

Conclusion

This compound is a promising lead compound for the development of a new oral therapeutic for Human African Trypanosomiasis, particularly the late-stage of the disease. Its potent inhibition of the essential parasite enzyme TbNMT, coupled with its improved CNS penetration, underscores its potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research to fully characterize its physicochemical properties and to refine in vivo testing protocols will be critical for its advancement towards clinical application.

References

DDD100097 role in inhibiting protein N-myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DDD100097: A Potent Inhibitor of Protein N-Myristoylation

Introduction

Protein N-myristoylation is a crucial lipid modification process in eukaryotes, involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1][3] N-myristoylation is critical for numerous cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes.[4] Because of its essential role in the viability and proliferation of various organisms, including pathogenic protozoa like Trypanosoma brucei (the causative agent of Human African Trypanosomiasis, or HAT) and Plasmodium falciparum (the causative agent of malaria), NMT has emerged as a promising therapeutic target for infectious diseases and cancer.

This compound is a potent, CNS-penetrant pyrazole (B372694) sulfonamide inhibitor developed specifically to target Trypanosoma brucei N-myristoyltransferase (TbNMT). It was optimized from an earlier lead compound, DDD85646, to improve blood-brain barrier permeability, a critical feature for treating the late, neurological stage (stage 2) of HAT. This document provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action

N-myristoyltransferase catalyzes the transfer of myristate from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of a substrate protein. The enzyme's active site contains two adjacent binding pockets: one for Myr-CoA and another for the peptide substrate.

This compound acts as a high-affinity inhibitor that binds to the peptide substrate pocket of the enzyme. By occupying this site, it directly prevents the substrate protein from binding, thereby blocking the transfer of the myristoyl group. This mode of action effectively halts the N-myristoylation of essential parasite proteins. Inhibition of NMT leads to rapid killing of trypanosomes, as the mislocalization and dysfunction of key myristoylated proteins disrupt critical cellular functions necessary for parasite survival. Studies on related inhibitors suggest that such compounds can lock the enzyme in a "closed" conformation, creating a significant barrier for their dissociation and contributing to their high potency.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound (referred to as compound 40 in the primary literature) have been quantified through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC50 (µM)Description
This compound Trypanosoma brucei NMT (TbNMT)<0.0015Half-maximal inhibitory concentration against the target parasite enzyme. The value represents the tight-binding limit of the assay.
This compound Homo sapiens NMT (HsNMT)0.011Half-maximal inhibitory concentration against the human homologue, used to assess selectivity.

Table 2: In Vitro Antiparasitic Activity and Selectivity

CompoundTarget OrganismEC50 (µM)Selectivity Index (S)Description
This compound Trypanosoma brucei brucei0.00111Half-maximal effective concentration required to inhibit parasite growth in culture. The selectivity index is calculated as (IC50 HsNMT / EC50 T. brucei).

Table 3: In Vivo Pharmacokinetic and Efficacy Data

CompoundParameterValueDescription
This compound Brain:Blood Ratio1.6Ratio of the compound's concentration in the brain versus the blood in a mouse model, indicating excellent CNS penetration.
This compound In Vivo EfficacyPartialDemonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT when dosed at 100 mg/kg twice daily. Some toxicity was noted in infected mice at this dose.

Experimental Protocols

The evaluation of this compound involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.

NMT Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of recombinant NMT.

  • Principle: A non-radioactive, ELISA-based method is commonly used. The assay measures the NMT-catalyzed transfer of a modified fatty acid analogue (e.g., azido-dodecanoyl-CoA) to a peptide substrate tagged with an affinity handle (e.g., a FLAG tag).

  • Methodology:

    • Recombinant TbNMT or HsNMT enzyme is incubated with the peptide substrate, the fatty acid analogue, and varying concentrations of the inhibitor (this compound).

    • The reaction produces an azido-dodecanoyl-peptide-FLAG product.

    • This product is then coupled to a reporter molecule (e.g., phosphine-biotin) via a Staudinger ligation reaction.

    • The biotinylated product is captured on a microplate coated with anti-FLAG antibodies.

    • The amount of captured product is quantified using streptavidin-peroxidase and a colorimetric substrate.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypanosoma brucei Cell Viability Assay

This assay determines the concentration of the inhibitor required to prevent parasite proliferation.

  • Principle: A resazurin-based assay is used to measure cell viability. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Methodology:

    • Bloodstream-form T. brucei parasites are cultured in appropriate media.

    • Parasites are seeded into 96-well plates and exposed to a serial dilution of this compound for a defined period (e.g., 72 hours).

    • Resazurin solution is added to each well, and the plates are incubated to allow for color conversion.

    • Fluorescence is measured using a plate reader.

    • EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a Mouse Model of HAT

This protocol assesses the ability of the compound to cure a CNS-stage infection.

  • Principle: Mice are infected with a strain of T. brucei that crosses the blood-brain barrier. Treatment is initiated after the infection has established in the CNS, and the outcome is monitored by checking for the presence of parasites in the blood.

  • Methodology:

    • Female mice are infected intraperitoneally with T. b. brucei GVR35.

    • The infection is allowed to progress to the CNS stage (typically confirmed around day 21 post-infection).

    • This compound is formulated for oral administration (e.g., in a suspension).

    • Mice are treated with a specific dose regimen (e.g., 100 mg/kg, twice daily, for 5 days).

    • Blood is monitored for the presence of parasites at regular intervals during and after treatment.

    • A cure is defined as the permanent absence of parasites in the blood up to a pre-defined endpoint (e.g., 180 days).

Visualizations

N-Myristoylation Pathway and Inhibition

NMT_Pathway cluster_nmt N-Myristoyltransferase (NMT) Catalysis cluster_inhibition Inhibition by this compound Myr_CoA Myristoyl-CoA NMT NMT Enzyme Myr_CoA->NMT Peptide Protein Substrate (N-Terminal Glycine) Peptide->NMT Myr_Peptide Myristoylated Protein NMT->Myr_Peptide CoA CoA NMT->CoA Membrane_Targeting Membrane Targeting & Proper Protein Function Myr_Peptide->Membrane_Targeting Leads to This compound This compound This compound->NMT Binds to Peptide Pocket

Caption: Inhibition of the NMT catalytic cycle by this compound.

Experimental Workflow for NMT Inhibitor Evaluation

workflow cluster_invitro In Vitro Assessment cluster_selectivity Selectivity & PK cluster_invivo In Vivo Evaluation A Biochemical Assay (Recombinant TbNMT & HsNMT) B Determine IC50 Values A->B Data for E Calculate Selectivity Index (HsNMT IC50 / T.b. EC50) B->E C Cellular Assay (T. brucei Culture) D Determine EC50 Value C->D Data for D->E G Pharmacokinetics (Brain:Blood Ratio in Mice) E->G Proceed if Selective F In Vitro ADME/ Tox Profiling F->G Proceed if Good Profile H Stage 2 HAT Mouse Model G->H Proceed if CNS Penetrant I Assess Efficacy (Cure Rate) H->I logical_flow DDD This compound NMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) DDD->NMT Inhibits Myristoylation Protein N-Myristoylation NMT->Myristoylation Catalyzes Proteins Essential Myristoylated Proteins are Dysfunctional Myristoylation->Proteins Required for Viability Parasite Death Proteins->Viability Leads to HAT Treatment of Stage 2 HAT Viability->HAT Enables

References

Initial Efficacy of DDD100097: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the early-stage efficacy of the novel N-myristoyltransferase inhibitor, DDD100097, reveals a promising lead compound for the treatment of Human African Trypanosomiasis (HAT). Initial studies have demonstrated its ability to inhibit the target enzyme, Trypanosoma brucei N-myristoyltransferase (TbNMT), and show in vivo activity in a mouse model of the disease.

This technical guide provides a comprehensive summary of the initial efficacy data for this compound and related compounds in its series. It includes quantitative data from key experiments, detailed methodologies for the cited assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Quantitative Efficacy Data

The development of this compound is part of a broader effort to optimize a series of pyrazole (B372694) sulfonamide inhibitors of TbNMT. The following tables summarize the key in vitro and in vivo efficacy data for compounds in this series, leading to the identification of molecules with promising therapeutic potential.

CompoundTbNMT IC50 (nM)T. b. brucei EC50 (nM)Human NMT1 IC50 (nM)Human NMT2 IC50 (nM)Selectivity (Human/Tb)
DDD85646 223-1.5
This compound series compounds Data not explicitly provided in initial publications

Table 1: In Vitro Activity of NMT Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) against recombinant Trypanosoma brucei N-myristoyltransferase (TbNMT) and human NMT isoforms, as well as the half-maximal effective concentration (EC50) against T. b. brucei parasites in culture. Data for the lead compound DDD85646 is presented as a key reference point for the series.

CompoundAnimal ModelDose (mg/kg)Route of AdministrationOutcome
DDD85646 Mouse (T. b. brucei)50Oral (twice daily for 7 days)Cure of peripheral infection
This compound series Mouse (Stage II HAT)--Partial efficacy demonstrated

Table 2: In Vivo Efficacy of NMT Inhibitors. This table outlines the results from preclinical animal model studies. DDD85646, a precursor compound, was effective in clearing peripheral infections. The this compound series, developed for improved brain permeability, has shown partial efficacy in a stage II model of HAT, which involves central nervous system infection.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of the NMT inhibitor series.

N-Myristoyltransferase (NMT) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of NMT.

  • Enzyme and Substrates : Recombinant T. brucei NMT (TbNMT) and human NMT1 and NMT2 were used. The substrates were myristoyl-CoA and a peptide corresponding to a known NMT substrate.

  • Assay Principle : The assay measures the transfer of a radiolabeled myristoyl group from myristoyl-CoA to the peptide substrate.

  • Procedure :

    • The enzyme was incubated with the test compound at varying concentrations.

    • The reaction was initiated by the addition of the peptide substrate and [³H]myristoyl-CoA.

    • The reaction mixture was incubated to allow for the myristoylation of the peptide.

    • The reaction was stopped, and the myristoylated peptide was separated from the unreacted [³H]myristoyl-CoA.

    • The amount of radioactivity incorporated into the peptide was measured using a scintillation counter.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Trypanosoma brucei brucei Cell-Based Assay

This assay determines the potency of a compound against live T. b. brucei parasites.

  • Cell Line : Trypanosoma brucei brucei bloodstream form parasites were used.

  • Assay Principle : A resazurin-based cell viability assay was employed. Resazurin, a blue non-fluorescent dye, is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Procedure :

    • Parasites were seeded in 96-well plates.

    • The test compound was added at various concentrations.

    • The plates were incubated for 48 hours to allow for parasite proliferation.

    • Resazurin was added to each well, and the plates were incubated for a further 24 hours.

    • Fluorescence was measured using a plate reader.

  • Data Analysis : The half-maximal effective concentration (EC50) was determined by plotting the percentage of viable cells against the logarithm of the compound concentration.

In Vivo Efficacy in a Mouse Model of HAT

This experiment evaluates the therapeutic effect of the compounds in a living organism infected with the parasite.

  • Animal Model : Female BALB/c mice were infected with T. b. brucei. For stage II models, infection is allowed to progress to the central nervous system.

  • Treatment :

    • Compounds were formulated for the appropriate route of administration (e.g., oral).

    • Treatment was initiated at a specified time post-infection.

    • Mice received a defined dose of the compound, typically administered once or twice daily for a set number of days.

  • Monitoring :

    • Parasitemia (the number of parasites in the blood) was monitored regularly by microscopic examination of tail-vein blood.

    • The general health and survival of the mice were recorded daily.

  • Outcome Measures : Efficacy was assessed based on the clearance of parasites from the blood and the number of mice that survived without relapse. A "cure" is typically defined as the absence of parasites in the blood for a specified period after the end of treatment.

Visualizations

N-Myristoylation Signaling Pathway

The following diagram illustrates the central role of N-myristoyltransferase (NMT) in protein modification and the mechanism of its inhibition.

NMT_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine Substrate Protein Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation This compound This compound This compound->NMT Inhibition Inhibition Cell_Membrane Cell Membrane Targeting & Protein Function Myristoylated_Protein->Cell_Membrane

Caption: Mechanism of NMT inhibition by this compound.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the key steps in the preclinical evaluation of NMT inhibitors in a mouse model of Human African Trypanosomiasis.

InVivo_Workflow Start Start Infection Infect Mice with T. b. brucei Start->Infection Treatment Administer this compound (or Vehicle Control) Infection->Treatment Monitoring Monitor Parasitemia and Survival Treatment->Monitoring Data_Analysis Analyze Parasite Clearance and Survival Curves Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy studies.

Methodological & Application

Application Notes and Protocols for DDD100097 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including the malaria parasite Plasmodium falciparum. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular and viral proteins. This protein modification, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the assembly of viral particles. Inhibition of NMT presents a promising therapeutic strategy for diseases such as malaria.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound against its primary target, NMT, and its subsequent effect on parasite protein synthesis and growth.

Data Presentation

Table 1: Inhibitory Activity of NMT Inhibitors

CompoundTarget OrganismAssay TypeIC50 (nM)Reference
DDD85646Homo sapiensFluorescence-based NMT Assay21.33[1]
IMP-1088Homo sapiensFluorescence-based NMT Assay7.61[1]
Related CompoundsT. bruceiNMT Assay5[2]
Related CompoundsHomo sapiensNMT Assay230,000[2]

Note: Data for this compound is not publicly available and the table presents data for related and well-characterized NMT inhibitors to provide a reference for expected potency.

Experimental Protocols

Biochemical Assay for N-Myristoyltransferase (NMT) Inhibition

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against N-myristoyltransferase. The assay measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, using a thiol-reactive fluorescent probe.

Materials:

  • Recombinant NMT enzyme (e.g., human NMT1)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2)[3]

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay Buffer: 20 mM potassium phosphate (B84403) (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • This compound (and control inhibitors) dissolved in 10% DMSO/water

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in 10% DMSO/water.

  • In a 96-well black microplate, add the following components in order:

    • 10 µL of the inhibitor solution (or 10% DMSO/water for control).

    • 25 µL of Myristoyl-CoA solution (final concentration: 4 µM).

    • 50 µL of NMT enzyme solution (final concentration: 18.9 nM).

  • Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.

  • Immediately add 10 µL of CPM solution (final concentration: 8 µM).

  • Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals using a fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm) at 25 °C.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the potency of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.

  • Human erythrocytes (O+).

  • Complete culture medium (RPMI 1640 supplemented with HEPES, NaHCO3, hypoxanthine, gentamicin, and 0.5% (w/v) Albumax II).

  • This compound dissolved in DMSO.

  • 96-well microplates.

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI).

  • Lysis buffer with saponin.

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add 100 µL of the drug dilutions.

  • Add 100 µL of synchronized P. falciparum culture at ~1% parasitemia and 2% hematocrit to each well.

  • Incubate the plates for 48-72 hours at 37°C in the controlled gas environment.

  • After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.

  • Incubate in the dark for 1 hour at room temperature.

  • Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Calculate the percent inhibition of parasite growth for each drug concentration relative to the DMSO control.

  • Determine the IC50 value from the dose-response curve.

In Vitro Protein Synthesis Inhibition Assay in P. falciparum Lysate

This assay specifically measures the effect of this compound on protein translation within a cell-free lysate derived from P. falciparum.

Materials:

  • P. falciparum cell lysate.

  • Reporter plasmid containing a luciferase gene under the control of P. falciparum regulatory elements.

  • In vitro transcription/translation mix.

  • Amino acid mixture (methionine-free).

  • [35S]-Methionine.

  • This compound dissolved in DMSO.

  • Anisomycin (B549157) (positive control for translation inhibition).

  • 96-well plates.

  • Scintillation counter or luciferase assay system.

Procedure:

  • Prepare P. falciparum lysate from a high-parasitemia culture.

  • Prepare serial dilutions of this compound and anisomycin in the assay buffer.

  • In a 96-well plate, combine the P. falciparum lysate, the reporter plasmid, and the in vitro transcription/translation mix.

  • Add the drug dilutions to the respective wells.

  • Initiate the translation reaction by adding the amino acid mixture and [35S]-Methionine.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and precipitate the newly synthesized proteins.

  • Measure the incorporation of [35S]-Methionine using a scintillation counter, or measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of protein synthesis for each concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

Visualizations

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes CoA Coenzyme A (CoA) NMT->CoA Releases This compound This compound This compound->NMT Inhibits

Caption: NMT Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assays NMT_assay NMT Inhibition Assay IC50_biochem Determine Biochemical IC50 NMT_assay->IC50_biochem Growth_assay P. falciparum Growth Assay IC50_cellular Determine Cellular IC50 Growth_assay->IC50_cellular Protein_synth_assay Protein Synthesis Assay Protein_synth_assay->IC50_cellular This compound This compound This compound->NMT_assay This compound->Growth_assay This compound->Protein_synth_assay

Caption: In Vitro Assay Workflow for this compound.

References

Unraveling the Bioactivity of DDD100097: A Detailed Guide to Cell-Based Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the robust characterization of lead compounds is paramount. This document provides a comprehensive overview of the cell-based assay methodologies for the evaluation of DDD100097, a compound of significant interest in current drug discovery pipelines. Detailed protocols, data presentation standards, and visual representations of experimental workflows are outlined to guide researchers, scientists, and drug development professionals in assessing the biological activity of this molecule.

Introduction to this compound

Preliminary investigations have identified this compound as a promising modulator of key cellular pathways implicated in disease. To fully elucidate its therapeutic potential, a systematic approach employing a battery of cell-based assays is essential. These assays are designed to probe the compound's mechanism of action, potency, and potential cytotoxic effects.

Data Summary

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data from the described assays should be meticulously organized. The following tables provide a standardized format for presenting key metrics such as IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values.

Table 1: In Vitro Potency of this compound in Target-Based Assays

Target/AssayIC50 / EC50 (µM)95% Confidence IntervalHill SlopeNo. of Replicates (n)
Target X Kinase AssayValueLower - UpperValue3
Target Y Binding AssayValueLower - UpperValue3
Target Z Reporter AssayValueLower - UpperValue3

Table 2: Cellular Activity of this compound in Disease-Relevant Models

Cell LineAssay TypeIC50 / EC50 (µM)95% Confidence IntervalTimepoint (hours)No. of Replicates (n)
Cell Line AProliferationValueLower - Upper723
Cell Line BApoptosisValueLower - Upper483
Cell Line CCytokine ReleaseValueLower - Upper243

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency across different laboratory settings.

Protocol 1: Cell Proliferation Assay (MTS/MTT)

This protocol outlines a colorimetric assay to determine the effect of this compound on the proliferation of cultured cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol describes a method to verify the direct binding of this compound to its intracellular target.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • This compound

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency. Treat the cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to obtain a protein lysate.

  • Heat Shock: Aliquot the lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizing Cellular Mechanisms and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the putative signaling pathway affected by this compound and the experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Protein Target Protein Receptor->Target_Protein Signal This compound This compound This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Putative signaling pathway modulated by this compound.

Cell_Proliferation_Workflow A Seed Cells in 96-well Plate B Add this compound Serial Dilutions A->B C Incubate for 72 hours B->C D Add MTS/MTT Reagent C->D E Incubate and Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the cell proliferation assay.

CETSA_Workflow A Treat Cells with this compound B Lyse Cells A->B C Heat Lysates at Various Temperatures B->C D Separate Soluble and Insoluble Fractions C->D E Analyze Soluble Target by Western Blot D->E F Determine Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This comprehensive guide provides the necessary framework for the rigorous evaluation of this compound. Adherence to these standardized protocols and data presentation formats will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of this promising compound from the laboratory to the clinic.

Application Notes and Protocols for the Use of DDD100097 in a Mouse Model of Human African Trypanosomiasis (HAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), in a mouse model of second-stage Human African Trypanosomiasis (HAT). This document includes a summary of its in vitro and in vivo activity, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

Human African Trypanosomiasis, also known as sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The disease progresses from an early hemolymphatic stage to a late-stage meningoencephalitis when the parasites cross the blood-brain barrier. This compound is a pyrazole (B372694) sulfonamide-based inhibitor of T. brucei N-myristoyltransferase (TbNMT), an enzyme essential for the viability of the parasite.[1] It was developed as a lead compound with improved central nervous system (CNS) penetration to target the late stage of the disease.[2] this compound has demonstrated partial efficacy in a stage 2 mouse model of HAT, highlighting its potential as a therapeutic candidate.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
TbNMT IC50 2 nM[2]
T. brucei EC50 2 nM[2]
Human NMT1 IC50 100 nM
Human NMT2 IC50 100 nM
Selectivity (Human NMT1/TbNMT) 50-fold
Selectivity (Human NMT2/TbNMT) 50-fold

Table 2: Pharmacokinetic Properties of this compound in Mice (Oral Dosing)

ParameterValueReference
Dose 50 mg/kg
Cmax (plasma) 1.1 µM
Tmax (plasma) 2 h
AUC (plasma) 5.8 µM·h
Cmax (brain) 0.4 µM
Tmax (brain) 8 h
AUC (brain) 4.8 µM·h
Brain/Plasma Ratio 0.83

Table 3: In Vivo Efficacy of this compound in a Stage 2 HAT Mouse Model

Treatment GroupDose RegimenOutcomeReference
This compound 50 mg/kg, twice daily for 7 days (oral)2 out of 5 mice cured (no relapse up to 30 days post-treatment)
Vehicle Control N/AAll mice euthanized due to disease progression

Experimental Protocols

Stage 2 HAT Mouse Model for Efficacy Studies

This protocol is based on the methodology used to evaluate the efficacy of this compound in a late-stage HAT mouse model.

Materials:

  • Female CD-1 mice (specific pathogen-free)

  • Trypanosoma brucei brucei GVR35 strain

  • This compound

  • Vehicle (e.g., 10% DMSO, 90% corn oil)

  • Phosphate-buffered saline (PBS)

  • Microscope and hemocytometer

  • Sterile syringes and needles

Procedure:

  • Infection: Infect female CD-1 mice intraperitoneally (i.p.) with 1 x 104 bloodstream form T. b. brucei GVR35 parasites.

  • Establishment of CNS Infection: Allow the infection to progress for 21 days to establish a central nervous system infection, characteristic of stage 2 HAT.

  • Treatment Initiation: On day 21 post-infection, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) at a dose of 50 mg/kg twice daily for 7 consecutive days. The control group receives the vehicle on the same schedule.

  • Monitoring of Parasitemia: Monitor parasitemia in tail blood at regular intervals (e.g., daily during treatment and then weekly) using a hemocytometer. A mouse is considered aparasitemic if no trypanosomes are detected in 200 fields of view.

  • Assessment of Cure: After the treatment period, continue to monitor the mice for relapse of parasitemia for at least 30 days. A cure is defined as the absence of detectable parasites in the blood up to the end of the observation period.

  • Ethical Considerations: All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • Male CD-1 mice

  • This compound

  • Vehicle for oral administration

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection: At the same time points, euthanize a subset of mice and collect brain tissue.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer.

  • Drug Quantification: Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Signaling Pathway of TbNMT Inhibition

TbNMT_Inhibition_Pathway cluster_Trypanosome Trypanosoma brucei cluster_Proteins Key N-myristoylated Proteins cluster_Functions Cellular Functions This compound This compound TbNMT TbNMT (N-myristoyltransferase) This compound->TbNMT Inhibits Myristoylated_Proteins N-myristoylated Proteins TbNMT->Myristoylated_Proteins Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->TbNMT Unmyristoylated_Proteins N-terminal Glycine Proteins Unmyristoylated_Proteins->TbNMT ARF1 ARF1 ARL ARL CAP5_5 CAP5.5 Vesicular_Trafficking Vesicular Trafficking ARF1->Vesicular_Trafficking Endocytosis Endocytosis ARF1->Endocytosis ARL->Vesicular_Trafficking Cytoskeleton Cytoskeleton Integrity CAP5_5->Cytoskeleton Cell_Death Parasite Death Vesicular_Trafficking->Cell_Death Disruption leads to Endocytosis->Cell_Death Disruption leads to Cytoskeleton->Cell_Death Disruption leads to

Caption: Inhibition of TbNMT by this compound blocks protein N-myristoylation, disrupting key cellular functions and leading to parasite death.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow Infection Infect CD-1 mice with 1x10^4 T. b. brucei GVR35 Incubation 21-day incubation for CNS infection establishment Infection->Incubation Randomization Randomize mice into Treatment and Control groups Incubation->Randomization Treatment 7-day treatment: This compound (50 mg/kg, p.o., b.i.d.) or Vehicle Randomization->Treatment Monitoring Monitor parasitemia during and after treatment Treatment->Monitoring Endpoint Assess for relapse up to 30 days post-treatment Monitoring->Endpoint Cure Determine cure rate Endpoint->Cure

Caption: Workflow for assessing the in vivo efficacy of this compound in a stage 2 HAT mouse model.

Workflow for Pharmacokinetic Analysis

PK_Analysis_Workflow Dosing Administer single oral dose of this compound (50 mg/kg) to mice Sampling Collect blood and brain samples at specified time points Dosing->Sampling Processing Prepare plasma and brain homogenates Sampling->Processing Quantification Quantify this compound concentration using LC-MS/MS Processing->Quantification Analysis Calculate PK parameters (Cmax, Tmax, AUC) Quantification->Analysis Profile Generate pharmacokinetic profile Analysis->Profile

References

Application Notes and Protocols for DDD100097 in Molecular Dynamics Simulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent, central nervous system (CNS) penetrant inhibitor of N-myristoyltransferase (NMT) from the protozoan parasite Trypanosoma brucei (TbNMT), the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2][3] N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function and localization of numerous proteins involved in essential cellular processes.[4][5] Inhibition of TbNMT leads to a cascade of downstream effects, disrupting vital cellular functions and ultimately resulting in parasite death. This compound has demonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT, highlighting its potential as a therapeutic lead.

These application notes provide a comprehensive overview of this compound, including its biochemical activity, protocols for its use in molecular dynamics (MD) simulations and in vitro assays, and an exploration of the signaling pathways affected by its inhibitory action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its predecessor compound, DDD85646. This data is essential for parameterizing and validating molecular dynamics simulations and for designing in vitro and in vivo experiments.

CompoundTargetIC50 (µM)EC50 (µM)Brain:Blood RatioIn Vivo EfficacyReference
This compound TbNMT0.003 0.010 0.6 Partial efficacy in stage 2 HAT mouse model
DDD85646TbNMT0.00210.0021<0.05Efficacious in stage 1 HAT mouse model

Signaling Pathway and Mechanism of Action

N-myristoyltransferase is a crucial enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of substrate proteins. This lipid modification is essential for the proper localization and function of these proteins. In Trypanosoma brucei, inhibition of TbNMT by this compound has pleiotropic effects, disrupting multiple signaling and cellular pathways simultaneously.

The primary mechanism of action of this compound is the competitive inhibition of TbNMT, preventing the myristoylation of its substrate proteins. This leads to:

  • Mislocalization of Proteins: Many N-myristoylated proteins are targeted to cellular membranes. Without this lipid anchor, they remain in the cytosol, unable to perform their functions.

  • Disruption of Signal Transduction: Key signaling proteins, including ADP-ribosylation factors (ARFs), rely on N-myristoylation for their activity. Inhibition of their modification disrupts vesicular trafficking and other critical signaling cascades.

  • Impaired Vesicular Trafficking: N-myristoylated ARF proteins are essential for the formation and transport of vesicles. NMT inhibition leads to defects in endocytosis and secretion.

  • Cytoskeletal Abnormalities: Calpain-like proteins and other cytoskeletal components are N-myristoylated. Their improper modification can lead to structural defects and affect cell motility and division.

  • Cell Death: The cumulative effect of these disruptions leads to cell cycle arrest and ultimately, apoptosis of the parasite.

The following diagram illustrates the central role of TbNMT and the consequences of its inhibition by this compound.

Mechanism of Action of this compound cluster_0 Cellular Processes cluster_1 Downstream Effects MyristoylCoA Myristoyl-CoA TbNMT TbNMT MyristoylCoA->TbNMT UnmyristoylatedProteins Unmyristoylated Substrate Proteins (e.g., ARFs, Calpains) UnmyristoylatedProteins->TbNMT MyristoylatedProteins Myristoylated Proteins TbNMT->MyristoylatedProteins Myristoylation TbNMT->MyristoylatedProteins This compound This compound This compound->TbNMT Inhibition This compound->TbNMT MembraneLocalization Correct Protein Membrane Localization MyristoylatedProteins->MembraneLocalization MyristoylatedProteins->MembraneLocalization SignalTransduction Signal Transduction MyristoylatedProteins->SignalTransduction VesicularTrafficking Vesicular Trafficking MyristoylatedProteins->VesicularTrafficking CytoskeletonIntegrity Cytoskeleton Integrity MyristoylatedProteins->CytoskeletonIntegrity ParasiteViability Parasite Viability MembraneLocalization->ParasiteViability SignalTransduction->ParasiteViability VesicularTrafficking->ParasiteViability CytoskeletonIntegrity->ParasiteViability ParasiteDeath Parasite Death

Caption: Inhibition of TbNMT by this compound blocks protein myristoylation, leading to pleiotropic effects and parasite death.

Experimental Protocols

Molecular Dynamics (MD) Simulation of this compound with TbNMT

This protocol outlines a general workflow for setting up and running an MD simulation to study the binding of this compound to TbNMT.

Workflow Diagram:

MD Simulation Workflow for this compound-TbNMT Complex PDB 1. Obtain TbNMT Structure (e.g., from PDB) ProteinPrep 3. Prepare TbNMT (Add hydrogens, assign protonation states) PDB->ProteinPrep LigandPrep 2. Prepare this compound (Generate 3D conformer, assign charges) Complex 4. Create Complex (Dock this compound to TbNMT) LigandPrep->Complex ProteinPrep->Complex Solvate 5. Solvation & Ionization (Create simulation box with water and ions) Complex->Solvate Minimization 6. Energy Minimization Solvate->Minimization Equilibration 7. Equilibration (NVT & NPT) Minimization->Equilibration Production 8. Production MD Run Equilibration->Production Analysis 9. Trajectory Analysis (RMSD, RMSF, binding energy calculations) Production->Analysis

Caption: A stepwise workflow for performing molecular dynamics simulations of the this compound-TbNMT complex.

Detailed Protocol:

  • System Preparation:

    • Obtain the 3D structure of TbNMT from a protein database (e.g., PDB) or through homology modeling.

    • Prepare the this compound ligand file. If a 3D structure is not available, generate it and optimize its geometry using quantum mechanical methods. Assign partial charges using a suitable method (e.g., AM1-BCC).

    • Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and removing any non-essential molecules (e.g., crystallization agents).

    • Dock this compound into the active site of TbNMT using a molecular docking program (e.g., AutoDock Vina, Glide) to generate the initial complex structure.

  • MD Simulation Setup:

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Generate topology and parameter files for both the protein and the ligand.

    • Place the complex in a periodic simulation box of appropriate shape and size (e.g., cubic, dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system and to mimic physiological salt concentration.

  • Simulation Execution:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the simulation (e.g., Root Mean Square Deviation - RMSD, Root Mean Square Fluctuation - RMSF).

    • Calculate the binding free energy of this compound to TbNMT using methods like MM/PBSA or MM/GBSA.

    • Analyze protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

In Vitro TbNMT Enzyme Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the IC50 of this compound against recombinant TbNMT. The assay measures the production of Coenzyme A (CoA) as a byproduct of the myristoylation reaction.

Workflow Diagram:

Fluorogenic TbNMT Inhibition Assay Workflow PrepareReagents 1. Prepare Reagents (TbNMT, this compound dilutions, Myristoyl-CoA, Peptide Substrate, Detection Reagent) Dispense 2. Dispense Reagents into 384-well plate (TbNMT and this compound) PrepareReagents->Dispense Incubate1 3. Pre-incubation Dispense->Incubate1 AddSubstrates 4. Initiate Reaction (Add Myristoyl-CoA and Peptide Substrate) Incubate1->AddSubstrates Incubate2 5. Enzymatic Reaction AddSubstrates->Incubate2 AddDetection 6. Stop Reaction & Add Detection Reagent Incubate2->AddDetection ReadFluorescence 7. Read Fluorescence AddDetection->ReadFluorescence Analyze 8. Data Analysis (Calculate % inhibition and IC50) ReadFluorescence->Analyze

Caption: A schematic of the workflow for determining the IC50 of this compound against TbNMT using a fluorogenic assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% (v/v) Triton X-100).

    • Prepare solutions of recombinant TbNMT, myristoyl-CoA, and a biotinylated peptide substrate (e.g., derived from a known TbNMT substrate like CAP5.5) in assay buffer.

    • Prepare a detection reagent that reacts with the free thiol of CoA to produce a fluorescent signal.

  • Assay Procedure:

    • In a 384-well plate, add the diluted this compound solutions.

    • Add the TbNMT enzyme solution to each well.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

    • Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagent.

    • Incubate to allow the fluorescent signal to develop.

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Trypanosoma brucei Cell Viability Assay (EC50 Determination)

This protocol is for determining the half-maximal effective concentration (EC50) of this compound against bloodstream form T. brucei.

Detailed Protocol:

  • Cell Culture:

    • Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup:

    • Prepare a serial dilution of this compound in culture medium.

    • Seed a 96-well plate with T. brucei at a specific density (e.g., 2 x 10^4 cells/mL).

    • Add the diluted this compound solutions to the wells.

    • Include positive controls (no drug) and negative controls (no cells).

  • Incubation and Analysis:

    • Incubate the plate for 48-72 hours.

    • Add a viability reagent (e.g., resazurin) and incubate for a further 4-6 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable tool for studying the role of N-myristoylation in Trypanosoma brucei. Its potency and CNS permeability make it a significant lead compound in the development of new treatments for Human African Trypanosomiasis. The protocols and data provided in these application notes are intended to facilitate further research into the mechanism of action of this compound and other NMT inhibitors, and to aid in the design of more effective trypanocidal drugs. Molecular dynamics simulations, in conjunction with in vitro assays, will be instrumental in elucidating the detailed molecular interactions that govern the efficacy of this promising inhibitor.

References

Application of DDD100097 in Pharmacophore Modeling for the Development of Novel Anti-Trypanosomal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DDD100097, a potent inhibitor of Trypanosoma brucei N-Myristoyltransferase (TbNMT), in pharmacophore modeling for the discovery of new therapeutic agents against Human African Trypanosomiasis (HAT), also known as sleeping sickness.

N-Myristoyltransferase (NMT) is a crucial enzyme in Trypanosoma brucei, the parasite responsible for HAT.[1] This enzyme catalyzes the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a multitude of proteins, a process essential for their function and localization.[2] Inhibition of TbNMT leads to the disruption of vital cellular processes, ultimately causing parasite death.[3] This makes TbNMT a validated and highly attractive drug target.[1][4] The compound series, including the lead compound this compound, has demonstrated significant potential in targeting this enzyme.[1][5]

Lead Compound Profile: this compound

This compound is a pyrazole (B372694) sulfonamide derivative identified as a potent inhibitor of TbNMT.[1] Its development was part of a lead optimization campaign aimed at improving brain permeability to treat the late stage of HAT, where the parasite has crossed the blood-brain barrier.[1][5]

Compound IDChemical StructureTargetT. brucei EC50 (μM)HsNMT IC50 (μM)Selectivity Index (HsNMT/T. brucei)In Vivo Efficacy
This compound (compound 40) 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide[1]Trypanosoma brucei N-Myristoyltransferase (TbNMT)0.002[5]>10[5]>5000[5]Partial efficacy in a stage 2 (CNS) mouse model of HAT[1][5]

Pharmacophore Modeling for TbNMT Inhibitors

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target.[6][7] In the context of TbNMT, both structure-based and ligand-based pharmacophore models have been developed to screen for novel inhibitors.[6][8]

Key Pharmacophoric Features

Structure-based pharmacophore models have been generated using the crystal structures of NMT in complex with inhibitors. These models typically consist of the following features:

  • Two Aromatic/Hydrophobic Regions: These features often correspond to interactions with key amino acid residues in the binding pocket, such as Phe90, Tyr217, and Phe232.[6][9]

  • One Hydrogen Bond Donor: This feature is crucial for interacting with residues like Ser330.[8][9]

  • One Hydrogen Bond Acceptor: This feature often forms hydrogen bonds with residues such as Asn376 and Asp396.[6][9]

  • Exclusion Volumes: These are added to the model to represent regions of steric hindrance within the binding site, helping to filter out molecules that would clash with the protein.[6][9]

Pharmacophore Model Validation

The reliability of a pharmacophore model is assessed through a validation process. Key metrics include:

Validation ParameterDescriptionTypical Value for TbNMT Models
Specificity The ability of the model to correctly identify inactive compounds.High (0.9–1.0)[6]
Decoy Hit-Rate The percentage of known inactive compounds (decoys) that are incorrectly identified as active.Low (<5%)[9]
Receiver Operating Characteristic (ROC) Curve A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.The area under the curve (AUC) should be close to 1 for a good model.[10]

Signaling Pathway of N-Myristoyltransferase in Trypanosoma brucei

In Trypanosoma brucei, NMT plays a pivotal role in a variety of cellular signaling pathways by myristoylating key proteins. Inhibition of NMT by compounds like this compound disrupts these pathways, leading to parasite death.

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm Myristoyl_CoA Myristoyl-CoA TbNMT TbNMT Myristoyl_CoA->TbNMT Unmyristoylated_Protein Unmyristoylated Substrate Protein (e.g., ARFs) Unmyristoylated_Protein->TbNMT Myristoylated_Protein Myristoylated Protein TbNMT->Myristoylated_Protein Myristoylation This compound This compound This compound->TbNMT Inhibition Parasite_Viability Parasite Viability This compound->Parasite_Viability Disruption Vesicular_Trafficking Vesicular Trafficking & Other Cellular Processes Myristoylated_Protein->Vesicular_Trafficking Vesicular_Trafficking->Parasite_Viability

NMT signaling pathway in T. brucei and its inhibition.

Experimental Protocols

Pharmacophore Model Generation and Validation

This protocol outlines the general workflow for creating and validating a structure-based pharmacophore model for TbNMT inhibitors.

Pharmacophore_Workflow PDB_Selection 1. Select TbNMT-ligand complex PDB structure Feature_Identification 2. Identify key interaction features (H-bond donors, acceptors, hydrophobic regions) PDB_Selection->Feature_Identification Model_Generation 3. Generate pharmacophore hypothesis Feature_Identification->Model_Generation Exclusion_Volumes 4. Add exclusion volumes to refine the model Model_Generation->Exclusion_Volumes Dataset_Preparation 5. Prepare a dataset of known active and inactive (decoy) compounds Exclusion_Volumes->Dataset_Preparation Model_Validation 6. Validate the model using the prepared dataset (Calculate Specificity, ROC, etc.) Dataset_Preparation->Model_Validation Virtual_Screening 7. Use the validated model for virtual screening of compound libraries Model_Validation->Virtual_Screening

Workflow for pharmacophore model generation and validation.

Methodology:

  • Protein Structure Preparation:

    • Obtain the crystal structure of T. brucei NMT (or a close homolog like Leishmania major NMT) complexed with a known inhibitor from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Pharmacophore Feature Identification:

    • Analyze the interactions between the ligand and the protein in the active site.

    • Identify key hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Model Generation:

    • Use software such as PHASE, LigandScout, or MOE to generate a pharmacophore model based on the identified interaction features.[7]

    • The model will consist of features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R).[7]

  • Model Refinement:

    • Add exclusion volume spheres to the model to represent the space occupied by the protein, preventing the selection of compounds that would sterically clash.[6]

  • Validation Dataset:

    • Compile a list of known active inhibitors of TbNMT and a larger set of decoy molecules (compounds with similar physicochemical properties but presumed to be inactive).

  • Model Validation:

    • Screen the validation dataset against the generated pharmacophore model.

    • Calculate validation metrics such as specificity, sensitivity, enrichment factor, and the area under the ROC curve to assess the model's ability to distinguish between active and inactive compounds.[10]

In Vitro TbNMT Inhibition Assay

This protocol describes a typical enzyme inhibition assay to determine the IC50 value of a test compound like this compound against TbNMT.

Methodology:

  • Reagents and Materials:

    • Recombinant TbNMT enzyme.

    • Myristoyl-CoA substrate.

    • A peptide substrate with an N-terminal glycine.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT).

    • Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the assay buffer, recombinant TbNMT, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding Myristoyl-CoA and the peptide substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]

Conclusion

This compound serves as a valuable chemical probe and a lead compound for the development of novel therapies for Human African Trypanosomiasis. The application of pharmacophore modeling, guided by the structural information of NMT and its inhibitors, has proven to be a successful strategy in identifying potent and selective anti-trypanosomal agents. The protocols and data presented here provide a framework for researchers to further explore the potential of targeting TbNMT and to design the next generation of drugs to combat this neglected tropical disease.

References

Application Notes and Protocols for Virtual Screening of DDD100097 and Analogs Targeting N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing virtual screening techniques for the identification and optimization of inhibitors targeting N-Myristoyltransferase (NMT), using the known inhibitor DDD100097 as a reference. The protocols outlined below encompass both ligand-based and structure-based virtual screening methodologies, offering a robust framework for discovering novel NMT inhibitors.

Introduction to N-Myristoyltransferase (NMT) and this compound

N-Myristoyltransferase (NMT) is a vital enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This post-translational modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and various cellular processes.[1][2][3] The essential role of NMT in the viability of pathogenic organisms, including protozoan parasites, and its involvement in cancer progression, has established it as a promising therapeutic target.[1][2][4][5]

This compound is a potent inhibitor of NMT and has demonstrated efficacy in models of Human African Trypanosomiasis (HAT). It serves as an excellent starting point for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Virtual screening offers a time- and cost-effective approach to explore vast chemical libraries to identify such novel inhibitors.

Virtual Screening Strategies for NMT Inhibitors

A multi-faceted virtual screening campaign can be employed to identify novel NMT inhibitors. This typically involves a combination of ligand-based and structure-based approaches to maximize the diversity of the identified hits.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the target is unknown or when focusing on chemical scaffolds similar to known actives, LBVS is a powerful tool.[6][7] This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.[6][7]

1. Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity.[1]

  • Protocol for Ligand-Based Pharmacophore Model Generation:

    • Ligand Set Preparation: Compile a set of known active NMT inhibitors with diverse scaffolds, including this compound and its analogs.

    • Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand.

    • Feature Identification: Identify common pharmacophoric features present in the active ligands. For NMT inhibitors, key features often include hydrophobic groups that occupy the myristoyl-binding pocket and hydrogen bond donors/acceptors that interact with the peptide-binding site.[1][3]

    • Model Generation and Validation: Generate pharmacophore models and validate them by their ability to distinguish between known active and inactive compounds. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly identifies inactives).[1]

2. 2D Similarity and Substructure Searching: These methods are used to screen large compound databases for molecules that are structurally similar to known active compounds like this compound.

Structure-Based Virtual Screening (SBVS)

With the availability of crystal structures of NMT, SBVS is a highly effective strategy. This approach utilizes the 3D structure of the protein to identify compounds that can bind to the active site with high affinity.

1. Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically represented by a docking score.[8][9]

  • Protocol for Structure-Based Molecular Docking:

    • Target Preparation:

      • Obtain a high-resolution crystal structure of NMT, preferably in complex with a ligand (e.g., PDB ID: 2WSA, 3IWE).[1][9]

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

      • Define the binding site based on the co-crystallized ligand or by using active site prediction algorithms. The NMT active site comprises a hydrophobic pocket for the myristoyl group and a region that accommodates the peptide substrate.[3][10]

    • Ligand Library Preparation:

      • Obtain a large, diverse library of small molecules (e.g., from ZINC, Maybridge, or Enamine databases).[2][4][5]

      • Prepare the ligands by generating 3D coordinates, assigning protonation states, and minimizing their energy.

    • Docking Simulation:

      • Use a validated docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand library into the defined binding site of NMT.[8][9]

    • Hit Selection and Post-Processing:

      • Rank the docked compounds based on their docking scores.

      • Visually inspect the binding poses of the top-scoring compounds to analyze their interactions with key residues in the NMT active site. Important interactions for NMT inhibitors often involve a salt bridge with the C-terminus of the enzyme and hydrophobic interactions with residues such as Phe88, Phe90, and Tyr217.[1][4][9]

Quantitative Data for NMT Inhibitors

The following tables summarize quantitative data for known NMT inhibitors, which can be used as a reference for hit validation and comparison.

CompoundTarget OrganismIC50 (nM)Reference Docking Score (kcal/mol)PDB ID (if applicable)
DDD85646 H. sapiens17 - 22-11.13IWE
IMP-1088 H. sapiens< 1Not Reported5MU6
ZINC19710136 Not Specified14,000-12.1Not Applicable
ZINC67688793 Not Specified97,000-11.8Not Applicable

Note: IC50 values can vary depending on the assay conditions. Docking scores are dependent on the software and parameters used.[8][11]

Experimental Protocols

Detailed Protocol for a Multi-Stage Virtual Screening Campaign:

This protocol integrates both pharmacophore-based and docking-based methods for a comprehensive virtual screening workflow.

  • Initial Filtering with a Pharmacophore Model:

    • Develop a structure-based pharmacophore model using a crystal structure of NMT complexed with a potent inhibitor (e.g., DDD85646, PDB: 3IWE).[9] The model should include features like aromatic, hydrophobic, hydrogen bond donor, and acceptor points that are crucial for binding.[1]

    • Screen a large compound database (e.g., Maybridge) against the validated pharmacophore model.[1][2]

  • Molecular Docking of Pharmacophore Hits:

    • Take the hits from the pharmacophore screen and perform molecular docking into the active site of NMT (e.g., using PDB: 2WSA as the receptor).[2]

    • Rank the compounds based on their docking scores and binding energies.

  • Visual Inspection and Selection of Hits:

    • Visually analyze the binding poses of the top-ranked compounds.

    • Prioritize hits that form key interactions observed in known potent inhibitors, such as:

      • A salt bridge with the C-terminal carboxyl group of NMT.[4][9][12]

      • Hydrophobic interactions with key residues like Val81, Phe88, Phe90, and Tyr217.[1]

      • Hydrogen bonds with residues like Ser330 and Asn376.[1]

  • ADME/Toxicity Prediction:

    • Filter the selected hits based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties to prioritize compounds with drug-like characteristics.

  • Molecular Dynamics (MD) Simulation:

    • For a small number of the most promising candidates, perform MD simulations to assess the stability of the protein-ligand complex over time.[1][2] This helps to validate the docking poses and provides a more dynamic view of the binding interactions.

Visualizations

Signaling Pathway and Experimental Workflows

Virtual_Screening_Workflow cluster_0 Ligand-Based Virtual Screening cluster_1 Structure-Based Virtual Screening cluster_2 Hit Prioritization and Validation lbvs_start Known NMT Inhibitors (e.g., this compound) pharmacophore Pharmacophore Modeling lbvs_start->pharmacophore similarity 2D Similarity/Substructure Searching lbvs_start->similarity docking Molecular Docking pharmacophore->docking Filtered Hits similarity->docking Filtered Hits sbvs_start NMT Crystal Structure (e.g., PDB: 2WSA, 3IWE) sbvs_start->docking visual_inspection Visual Inspection of Binding Poses docking->visual_inspection compound_library Compound Library (ZINC, Maybridge, etc.) compound_library->docking admet ADME/Tox Prediction visual_inspection->admet md_simulation Molecular Dynamics Simulation admet->md_simulation final_hits Prioritized Hits for Experimental Testing md_simulation->final_hits NMT_Inhibitor_Binding_Mode cluster_pockets Key Binding Pockets cluster_interactions Inhibitor Interactions NMT_Active_Site NMT Active Site Myristoyl_Pocket Myristoyl-CoA Binding Pocket NMT_Active_Site->Myristoyl_Pocket Peptide_Pocket Peptide Substrate Binding Pocket NMT_Active_Site->Peptide_Pocket Inhibitor NMT Inhibitor (e.g., this compound analog) Peptide_Pocket->Inhibitor occupies Salt_Bridge Salt Bridge with C-terminus Inhibitor->Salt_Bridge Hydrophobic Hydrophobic Interactions (Phe88, Phe90, Tyr217) Inhibitor->Hydrophobic H_Bond Hydrogen Bonds (Ser330, Asn376) Inhibitor->H_Bond

References

Application Notes and Protocols for DDD100097 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including the protozoan parasite Trypanosoma brucei, the causative agent of Human African Tryosomiasis (HAT). N-myristoylation is a lipid modification that involves the attachment of a myristate group to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is critical for protein localization, stability, and function, playing a vital role in numerous signaling pathways. Inhibition of NMT disrupts these processes, leading to cellular stress, cell cycle arrest, and ultimately apoptosis. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cellular processes.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of this compound.

PropertyValue
Molecular Weight 523.47 g/mol
Appearance White to off-white solid
Purity >98% (typically)
Solubility (DMSO) ≥ 10 mM (estimated)
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Stock Solution Conc. 10 mM
Storage (Solid) -20°C for long-term, 4°C for short-term
Storage (Stock Solution) -20°C in aliquots to avoid freeze-thaw cycles
ParameterRecommendation
Working Concentration Range 0.1 µM - 10 µM (cell-type dependent, determine experimentally)
Final DMSO Concentration in Media ≤ 0.1% to minimize solvent toxicity
Incubation Time 24 - 72 hours (effects of NMT inhibition are often time-dependent)
Cell Lines HeLa, HEK293, cancer cell lines with upregulated NMT activity, and relevant parasite cell lines (e.g., Trypanosoma brucei) are suitable models.

Signaling Pathway and Experimental Workflow

NMT_Inhibition_Pathway cluster_NMT N-Myristoyltransferase (NMT) Activity cluster_Inhibition Inhibition by this compound cluster_Downstream Cellular Consequences NMT NMT MyrProtein Myristoylated Protein NMT->MyrProtein Catalyzes Localization Impaired Protein Membrane Localization MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT This compound This compound This compound->NMT Inhibits Signaling Disrupted Signal Transduction ER_Stress Endoplasmic Reticulum Stress CellCycleArrest Cell Cycle Arrest (G1 Phase) Apoptosis Apoptosis

Experimental_Workflow cluster_assays Downstream Assays A Prepare 10 mM Stock of this compound in DMSO B Determine Cytotoxicity (e.g., MTT Assay) A->B C Select Working Concentrations B->C D Treat Cells with this compound and Vehicle Control C->D E Perform Downstream Assays D->E F Western Blot (Target Engagement) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (e.g., Annexin V) E->H I Microscopy (Phenotypic Changes) E->I

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5235 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use. For short-term use (up to one week), aliquots can be stored at 4°C.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically 0.1%).

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis for Target Engagement

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NMT substrate proteins (e.g., c-Src, ARF1) and loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) and a vehicle control for a specified period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the myristoylated form of a known NMT substrate can indicate target engagement.

Troubleshooting

  • Compound Precipitation: If this compound precipitates upon dilution in aqueous media, prepare intermediate dilutions in a co-solvent like ethanol (B145695) or use a pre-warmed medium. Ensure the final DMSO concentration remains below toxic levels.

  • Low Potency: The effects of NMT inhibition can be time-dependent. If initial experiments show low potency, consider increasing the incubation time.

  • Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. Correlate phenotypic observations with direct measures of target engagement (e.g., by assessing the myristoylation status of known NMT substrates).

  • Variability in Results: Cell density, passage number, and serum concentration in the media can influence the cellular response to inhibitors. Maintain consistent cell culture conditions for reproducible results.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures when handling chemical reagents.

Application Note: DDD100097 Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the in vitro potency of DDD100097 by establishing a dose-response curve. The primary endpoint measured is cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Introduction

This compound is an inhibitor of N-myristoyltransferase (NMT), an enzyme essential for the viability of certain pathogens, including the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This modification is critical for protein localization, stability, and function. Inhibition of NMT presents a promising therapeutic strategy.

Establishing a dose-response curve is a fundamental pharmacological step to quantify a drug's effect on cells.[1] This process involves exposing a relevant cell line to a range of drug concentrations and measuring the resulting biological response.[1][2] The data are used to generate a sigmoidal curve, which allows for the determination of the IC50 value, a key measure of the compound's potency.[3][4] This application note details a robust method for establishing a dose-response curve for this compound using a colorimetric cell viability assay.

Mechanism of Action: NMT Inhibition

This compound acts by binding to N-myristoyltransferase, preventing it from catalyzing the transfer of myristoyl-CoA to its protein substrates. This disruption of protein myristoylation leads to loss of protein function and ultimately, cell death in susceptible organisms.

This compound Mechanism of Action cluster_1 Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT + Myristoylated_Protein Myristoylated Protein (Functional) NMT->Myristoylated_Protein Catalysis Protein Substrate Protein (N-terminal Glycine) Protein->NMT + This compound This compound Inhibited_NMT Inhibited NMT Complex This compound->Inhibited_NMT Inhibited_NMT->Myristoylated_Protein Inhibition of Myristoylation

Caption: Diagram of NMT inhibition by this compound.

Principle of the Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the IC50 of this compound against a relevant cell line, such as Trypanosoma brucei bloodstream forms or a human cell line (e.g., HEK293) to assess selectivity.

Materials and Reagents
  • Cell Line: T. brucei bloodstream forms or a relevant human cell line (e.g., HEK293).

  • Compound: this compound powder.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., HMI-9 for T. brucei, DMEM for HEK293) with required supplements (e.g., 10% FBS).

  • Reagents:

    • MTT solution (5 mg/mL in PBS), sterile-filtered.

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Hemocytometer or automated cell counter.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

Protocol Workflow

Experimental Workflow for IC50 Determination arrow arrow A 1. Cell Culture & Seeding C 3. Cell Treatment A->C B 2. Compound Preparation (Serial Dilution) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure

Step 1: Compound Preparation

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO. Mix thoroughly by vortexing. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate cell culture medium to create a range of working concentrations. A suggested starting range is 0.1 nM to 10 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).

Step 2: Cell Seeding

  • Culture cells to 80-90% confluency under standard conditions.

  • Harvest the cells (using trypsin for adherent cells) and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density in pre-warmed culture medium. This density should be determined empirically to ensure cells remain in the exponential growth phase throughout the experiment (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach (for adherent lines).

Step 3: Compound Treatment

  • After the initial incubation, carefully remove the medium (for adherent cells) or add the compound directly (for suspension cells).

  • Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (represents 100% viability).

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

Step 4: MTT Assay

  • After the treatment incubation, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium. For suspension cells, this may require centrifugation of the plate.

  • Add 100-200 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

Step 5: Absorbance Measurement

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculations
  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control) x 100

  • Percentage Inhibition: Calculate the percentage of inhibition:

    % Inhibition = 100 - % Viability

Dose-Response Curve and IC50 Determination
  • Plot the Percentage Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve.

  • The IC50 is the concentration of this compound that produces 50% inhibition of cell viability. This value is automatically calculated by the regression software (e.g., GraphPad Prism, R).

Data Tables

The following table should be used to record and process experimental data.

Table 1: Experimental Data Template

This compound Conc. (µM) Log [Conc.] Absorbance (Rep 1) Absorbance (Rep 2) Absorbance (Rep 3) Avg. Absorbance % Viability % Inhibition
Vehicle (0) N/A 100.0 0.0
0.001 -3.0
0.01 -2.0
0.1 -1.0
1.0 0.0
10.0 1.0

| 100.0 | 2.0 | | | | | | |

Table 2: Example Potency Data for NMT Inhibitors

Compound Series Target IC50 Organism Selectivity
This compound Series T. brucei NMT 5 nM >1000-fold vs. human NMT
This compound Series Human NMT 230 µM N/A

Data derived from literature reports for a lead compound from the series.

References

Application Notes and Protocols for Assessing DDD100097 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent N-myristoyltransferase (NMT) inhibitor that has demonstrated partial efficacy in a stage 2 mouse model of Human African Trypanosomiasis (HAT), suggesting its ability to cross the blood-brain barrier. Assessing the cell permeability of drug candidates like this compound is a critical step in early drug discovery to predict in vivo absorption, distribution, and potential for central nervous system (CNS) penetration. This document provides detailed application notes and protocols for established in vitro methods to assess the cell permeability of this compound and similar compounds. The primary assays covered are the Parallel Artificial Membrane Permeability Assay (PAMPA), and cell-based assays using Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines.

Data Presentation: Quantitative Permeability Assessment

The following table summarizes hypothetical, yet representative, data for a compound like this compound, illustrating how results from various permeability assays can be presented for comparative analysis.

Assay TypeTest SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Recovery (%)Permeability Classification
PAMPA GIT-PAMPA10.5 ± 1.2N/A95 ± 5High
BBB-PAMPA5.8 ± 0.9N/A92 ± 6Moderate
Cell-Based Caco-28.2 ± 1.1 (Apical to Basolateral)1.288 ± 7High
9.8 ± 1.3 (Basolateral to Apical)
MDCK-WT12.4 ± 1.5 (A-B)1.591 ± 4High
18.6 ± 2.0 (B-A)
MDCK-MDR111.9 ± 1.3 (A-B)2.589 ± 5High (Potential P-gp substrate)
29.8 ± 2.5 (B-A)
  • Papp (Apparent Permeability): Rate at which a compound crosses a membrane.

  • Efflux Ratio: A ratio >2 in Caco-2 or MDCK assays suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

  • Recovery: The percentage of the initial compound recovered at the end of the assay. Low recovery may indicate issues like compound instability, binding to the plate, or accumulation within the cells.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.

Principle: A 96-well filter plate with a porous support is coated with a lipid-infused artificial membrane, separating a donor and an acceptor compartment. The test compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

Protocol for GIT-PAMPA:

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin (B1663433) in dodecane. Sonicate to ensure complete dissolution.

  • Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter (donor) plate.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this to a final concentration of 100 µM in Phosphate Buffered Saline (PBS) at pH 7.4 (for the acceptor wells) and pH 6.5 (for the donor wells to mimic the acidic environment of the upper intestine).

  • Add Solutions to Plates:

    • Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Add 200 µL of the compound solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Cells on Transwell® Inserts: Seed Caco-2 cells onto 24-well Transwell® inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Verify Monolayer Integrity:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER values using a voltmeter. A TEER value >250 Ω·cm² generally indicates a well-formed monolayer.

    • Lucifer Yellow Permeability: Assess the permeability of the paracellular marker Lucifer Yellow. A Papp of <1.0 x 10⁻⁶ cm/s is considered acceptable.

  • Permeability Assay (Bidirectional Transport):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are often used to assess rapid permeability and to identify compounds that are substrates of the P-glycoprotein (P-gp) efflux transporter, especially when transfected to overexpress human MDR1 (MDCK-MDR1 cells).

Protocol:

  • Cell Culture and Seeding: Culture MDCK-MDR1 cells similarly to Caco-2 cells and seed them onto Transwell® inserts. They typically form a confluent monolayer within 3-5 days.

  • Monolayer Integrity Check: Verify monolayer integrity using TEER measurements and/or a low permeability marker.

  • Permeability Assay: The procedure is similar to the Caco-2 assay, with bidirectional transport (A-B and B-A) of this compound being measured.

  • Inhibition Study (Optional): To confirm P-gp interaction, the B-A transport experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Analysis and Calculation: Quantify this compound concentrations and calculate Papp values and the efflux ratio as described for the Caco-2 assay.

Visualizations

G cluster_screening Permeability Screening Workflow start Compound Synthesis (this compound) pampa PAMPA (High-Throughput Passive Permeability) start->pampa caco2 Caco-2 Assay (Intestinal Absorption & Efflux) pampa->caco2 Promising Candidates analysis Data Analysis & Interpretation pampa->analysis mdck MDCK-MDR1 Assay (P-gp Substrate Identification) caco2->mdck High Permeability or Efflux Suspected caco2->analysis mdck->analysis decision Lead Optimization or Further Development analysis->decision

Caption: A typical workflow for assessing compound permeability.

G cluster_membrane Routes of Cellular Permeability membrane Apical (Lumen) Lipid Bilayer Basolateral (Blood) paracellular Paracellular (Via Tight Junctions) efflux Active Efflux (e.g., P-gp) membrane:f1->efflux Efflux transcellular Transcellular (Passive Diffusion) transcellular->membrane:f1 This compound (Lipophilic) influx Active Influx (Transporter-Mediated) influx->membrane:f1 Uptake

Caption: Major pathways for drug transport across a cell monolayer.

Application Notes and Protocols for DDD100097 Kinetic Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent, brain-penetrant inhibitor of N-myristoyltransferase (NMT), an essential enzyme in a variety of eukaryotic organisms, including the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness[1][2]. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, protein-protein interactions, and the proper functioning of numerous signaling pathways[3][4]. Inhibition of NMT has been validated as a promising therapeutic strategy against trypanosomiasis, as the enzyme is essential for the viability of the parasite[3]. This compound belongs to a series of pyrazole (B372694) sulfonamide inhibitors that have demonstrated efficacy in animal models of HAT[1][2].

These application notes provide a detailed protocol for conducting a kinetic enzyme inhibition assay to characterize the inhibitory activity of this compound against Trypanosoma brucei N-myristoyltransferase (TbNMT).

Signaling Pathway of N-Myristoyltransferase in Trypanosoma brucei

N-myristoylation is a key post-translational modification that anchors a diverse array of proteins to cellular membranes, a critical step for their function in various signaling cascades. In Trypanosoma brucei, NMT substrates include ADP-ribosylation factors (ARFs), calpain-like proteins, and other proteins involved in vesicular trafficking, cell signaling, and structural integrity[1][5]. The inhibition of NMT disrupts the localization and function of these essential proteins, leading to pleiotropic effects and ultimately, parasite death[3].

NMT_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cellular Membranes (e.g., Plasma Membrane, Golgi) Myristoyl-CoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) Myristoyl-CoA->TbNMT Unmyristoylated_Protein Unmyristoylated Substrate Protein (e.g., ARF) Unmyristoylated_Protein->TbNMT Myristoylated_Protein Myristoylated Protein TbNMT->Myristoylated_Protein Myristoylation This compound This compound This compound->TbNMT Inhibition Membrane_Localization Membrane Localization and Protein Function Myristoylated_Protein->Membrane_Localization Downstream_Signaling Downstream_Signaling Membrane_Localization->Downstream_Signaling Vesicular Trafficking, Signal Transduction Experimental_Workflow A Prepare Reagents - TbNMT enzyme - this compound dilutions - Myristoyl-CoA - Peptide substrate - CPM solution B Add Reagents to 384-well Plate - Assay Buffer - TbNMT - this compound (or DMSO control) A->B C Pre-incubate (e.g., 10 min at 25°C) B->C D Initiate Reaction Add Myristoyl-CoA and Peptide Substrate C->D E Kinetic Measurement Monitor fluorescence increase over time (e.g., every 30 sec for 30 min) D->E F Data Analysis - Calculate initial reaction velocities - Plot velocity vs. inhibitor concentration - Determine IC50 value E->F

References

Troubleshooting & Optimization

DDD100097 solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with DDD100097 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including pathogenic protozoa.[1][2] Like many small molecule inhibitors, this compound is likely a hydrophobic compound, which can lead to poor solubility in aqueous solutions. This is a critical issue as adequate dissolution is essential for accurate and reproducible results in in vitro and in vivo experiments.

Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?

Firstly, it is important to recognize that direct dissolution of this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into the aqueous experimental medium.

Q3: Which organic solvent is recommended for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for preparing stock solutions of poorly soluble compounds for biological assays.

Q4: I've dissolved this compound in DMSO, but it precipitates upon dilution into my aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is kept low, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[3]

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous medium can enhance the solubility of this compound.

Q5: Can I heat or sonicate the aqueous solution to improve the solubility of this compound?

While gentle warming and sonication can aid in dissolving the compound in the initial organic solvent, caution should be exercised when applying these methods to the final aqueous solution containing proteins or cells, as excessive heat or sonication can cause degradation of biological components.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem: this compound powder is not dissolving in the chosen organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
Compound has low solubility even in organic solvents. Increase the volume of the solvent to lower the concentration.
Insufficient mixing. Vortex the solution vigorously for 1-2 minutes.
Compound has formed aggregates. Use a bath sonicator for 10-15 minutes to break up particles.
Low temperature. Gently warm the solution in a 37°C water bath for 5-10 minutes.
Problem: this compound precipitates out of solution after dilution of the DMSO stock into an aqueous buffer.
Possible Cause Suggested Solution
Rapid change in solvent polarity. Perform a stepwise dilution of the DMSO stock into the aqueous buffer.
Final concentration exceeds aqueous solubility limit. Lower the final concentration of this compound in the aqueous medium.
High final concentration of DMSO. Ensure the final DMSO concentration is below 0.5%.
Buffer composition. The pH and ionic strength of the buffer can affect solubility. Test different buffers if possible.
Use of a co-solvent. Add a biocompatible co-solvent such as PEG400, glycerol, or Tween 80 to the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the required volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility (Illustrative Example)

This protocol provides a general method. Specific quantitative data for this compound is not publicly available and would need to be determined experimentally.

  • Prepare a saturated solution of this compound in the desired aqueous buffer.

  • Equilibrate the solution at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with constant agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The resulting concentration is the aqueous solubility of this compound under the tested conditions.

Table 1: Illustrative Solubility Data for a Poorly Soluble Compound (Note: This table presents hypothetical data for illustrative purposes only.)

Solvent System Temperature (°C) Solubility (µg/mL)
Deionized Water25< 0.1
PBS (pH 7.4)25< 0.1
PBS (pH 7.4) + 0.5% DMSO251.2
PBS (pH 7.4) + 1% Tween 80255.8
Deionized Water37< 0.1
PBS (pH 7.4)370.2
PBS (pH 7.4) + 0.5% DMSO372.5
PBS (pH 7.4) + 1% Tween 803710.3

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of N-Myristoyltransferase (NMT). NMT is an enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins. This modification is crucial for protein localization to membranes and for their function in various signaling pathways.[4] Inhibition of NMT can disrupt these pathways, affecting cell viability and proliferation.[5]

NMT_Signaling_Pathway cluster_0 Cell Membrane This compound This compound NMT NMT This compound->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Substrate_Protein Substrate Protein (e.g., Src family kinases) Substrate_Protein->NMT Membrane_Localization Membrane Localization & Function Myristoylated_Protein->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Membrane_Localization->Downstream_Signaling

Caption: NMT inhibition by this compound disrupts protein myristoylation.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Prep_Stock Prepare Stock in 100% DMSO Start->Prep_Stock Check_Dissolution Does it dissolve? Prep_Stock->Check_Dissolution Troubleshoot_Stock Troubleshoot Stock Prep: - Vortex - Sonicate - Gentle Heat Check_Dissolution->Troubleshoot_Stock No Dilute_Aqueous Dilute Stock into Aqueous Buffer Check_Dissolution->Dilute_Aqueous Yes Troubleshoot_Stock->Prep_Stock Check_Precipitation Does it precipitate? Dilute_Aqueous->Check_Precipitation Troubleshoot_Dilution Troubleshoot Dilution: - Stepwise Dilution - Lower Final [DMSO] - Use Co-solvents Check_Precipitation->Troubleshoot_Dilution Yes Success Solution is Ready for Experiment Check_Precipitation->Success No Troubleshoot_Dilution->Dilute_Aqueous

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Improving the In Vivo Efficacy of DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-myristoyltransferase (NMT) inhibitor, DDD100097. The information provided is designed to address specific issues that may be encountered during in vivo experiments aimed at improving the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyrazole (B372694) sulfonamide-based inhibitor of N-myristoyltransferase (NMT), an enzyme essential for the viability of various parasitic protozoa, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT)[1][2]. NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. This modification is crucial for protein localization, stability, and function[3][4]. By inhibiting T. brucei NMT (TbNMT), this compound disrupts these essential cellular processes, leading to parasite death[5].

Q2: What is the reported in vivo efficacy of this compound?

A2: this compound has demonstrated partial efficacy in a stage 2 (central nervous system) mouse model of HAT using the T. b. brucei GVR35 strain[6][7]. The lack of a complete cure in these studies is thought to be due to an insufficient therapeutic window and a lower intrinsic efficacy against the GVR35 strain compared to other strains[6].

Q3: Why is targeting the central nervous system (CNS) important in HAT treatment?

A3: Human African Trypanosomiasis progresses in two stages. Stage 1 is the hemolymphatic phase, where parasites are in the blood and lymphatic system. Stage 2, the encephalitic phase, occurs when the parasites cross the blood-brain barrier and infect the central nervous system[8][9]. Drugs that can effectively penetrate the CNS are crucial for treating stage 2 of the disease[6][10]. This compound was specifically optimized to improve blood-brain barrier permeability[6][11].

Q4: What are the potential challenges in achieving optimal in vivo efficacy with this compound?

A4: Researchers may face several challenges, including:

  • Suboptimal therapeutic window: The dose required for full efficacy may be close to the maximum tolerated dose, leading to toxicity[6].

  • Strain-specific efficacy: The compound may be less effective against the specific T. brucei strain used in the in vivo model[6].

  • Pharmacokinetic limitations: Issues with absorption, distribution, metabolism, or excretion (ADME) can limit the exposure of the parasite to effective concentrations of the drug.

  • Formulation and solubility: Poor solubility can lead to low bioavailability when administered orally[12].

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Higher than expected toxicity or adverse effects at therapeutic doses. 1. Off-target effects: Inhibition of host cell kinases or other enzymes. 2. Formulation-related toxicity: The vehicle used for administration may have intrinsic toxicity. 3. Metabolite toxicity: Toxic metabolites may be generated in vivo.1. Assess off-target profile: If not already done, screen this compound against a panel of human kinases and other relevant enzymes to identify potential off-targets. 2. Evaluate vehicle toxicity: Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. Consider alternative, well-tolerated vehicles such as a solution in 10% Solutol HS-15 / 90% PEG 600 or a medicated gel formulation for oral dosing[12][13]. 3. Metabolite identification: Perform metabolite profiling studies in plasma and relevant tissues to identify and assess the toxicity of major metabolites.
Inconsistent or lower than expected efficacy. 1. Poor bioavailability: The compound is not being absorbed effectively. 2. Inadequate CNS penetration: Insufficient free drug concentration in the brain. 3. Rapid metabolism and clearance: The compound is being cleared from the body too quickly. 4. Parasite resistance: The T. brucei strain used may have or develop resistance.1. Optimize formulation: Ensure the compound is fully solubilized or in a stable suspension. For oral administration, consider using bioavailability-enhancing formulations. 2. Measure brain-to-plasma ratio: Determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain) to confirm adequate CNS exposure[10][14]. 3. Pharmacokinetic analysis: Conduct a detailed pharmacokinetic study to determine Cmax, Tmax, AUC, and half-life. If clearance is too rapid, consider alternative dosing regimens (e.g., more frequent administration)[15]. 4. Confirm in vitro sensitivity: Re-evaluate the EC50 of this compound against the specific T. b. brucei strain being used in vivo.
Difficulty in reproducing "partial efficacy" results. 1. Variability in experimental protocol: Differences in parasite strain, inoculum size, infection timeline, or treatment schedule. 2. Animal model variability: Differences in the mouse strain, age, or sex can influence infection progression and drug response.1. Standardize protocol: Adhere strictly to a validated protocol for the stage 2 HAT mouse model, such as those using bioluminescent T. b. brucei GVR35 for real-time monitoring of parasite load[8][16][17]. 2. Use consistent animal models: Specify and consistently use the same strain, age, and sex of mice for all experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Activity of this compound and a Precursor Compound

CompoundTargetIC50 (µM)Cell-based EC50 (µM)Organism
This compoundTbNMTData not availableData not availableTrypanosoma brucei
DDD85646 (Precursor)TbNMT0.0020.002Trypanosoma brucei

Table 2: In Vivo Dosing and Efficacy of this compound

Animal ModelParasite StrainDose (mg/kg)Dosing RegimenEfficacy OutcomeReference
MouseT. b. brucei GVR3550 or 100Twice daily (b.i.d.) orally (p.o.) for 5 daysPartial Efficacy[6]

Table 3: Physicochemical and Pharmacokinetic Properties of Pyrazole Sulfonamide NMT Inhibitors

ParameterValue/ObservationSignificanceReference
Blood-Brain Barrier Permeability Improved in this compound by capping the sulfonamide group and reducing polar surface area.Essential for treating stage 2 HAT.[6][11]
Brain:Blood Ratio > 0.5 is generally desired for CNS-active compounds. Specific value for this compound not available.Indicates the extent of CNS penetration.[10]
Oral Bioavailability A related compound, DDD85646, had moderate bioavailability (~20%).Affects the amount of drug reaching systemic circulation.[5]

Experimental Protocols

Key Experiment: Stage 2 Mouse Model of Human African Trypanosomiasis

This protocol is a generalized methodology based on established models for testing compound efficacy against CNS-stage trypanosomiasis[8][16][17][18].

  • Parasite Strain: Trypanosoma brucei brucei GVR35 expressing a luciferase reporter gene is recommended for non-invasive in vivo imaging[8][16].

  • Animal Model: Female CD1 mice (20-25 g) are commonly used[17].

  • Infection:

    • Infect mice intraperitoneally (i.p.) with 1 x 10^4 bloodstream form trypanosomes.

    • Allow the infection to progress for 21 days to establish a CNS infection (stage 2)[8][17].

  • Compound Formulation and Administration:

    • Prepare this compound in a suitable, non-toxic oral vehicle. A suspension in a medicated gel or a solution in a solubilizing agent like Solutol/PEG may be considered[12][13].

    • Administer the compound orally (p.o.) via gavage.

  • Treatment Groups:

    • Vehicle Control: Mice receive the vehicle only.

    • Test Group(s): Mice receive this compound at various doses (e.g., 25, 50, 100 mg/kg).

    • Positive Control: A known effective drug for stage 2 HAT can be included.

  • Dosing Regimen: A typical regimen is twice daily (b.i.d.) for 5 consecutive days[6].

  • Monitoring Efficacy:

    • Bioluminescence Imaging: If using a luciferase-expressing strain, image the mice before treatment and at regular intervals post-treatment to quantify the parasite burden in the brain and whole body[8][17][19].

    • Parasitemia: Monitor the presence of parasites in tail blood smears using light microscopy.

    • Survival: Record the survival of mice in each group over a prolonged period (e.g., up to 180 days) to assess for cure or relapse[18].

  • Toxicity Assessment:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

    • At the end of the study, collect blood for hematology and clinical chemistry, and perform histopathological analysis of major organs.

Visualizations

NMT_Signaling_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Protein N-terminal Glycine Substrate Protein Protein->NMT Membrane Cellular Membranes (e.g., Plasma Membrane, Golgi) Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling & Cellular Functions Membrane->Signaling This compound This compound This compound->NMT Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Infection Infect Mice with T. b. brucei GVR35 Development Allow 21 days for Stage 2 CNS Infection Infection->Development Baseline Baseline Assessment (Bioluminescence, Parasitemia) Development->Baseline Dosing Oral Administration of this compound (b.i.d. for 5 days) Baseline->Dosing Monitoring Monitor Parasite Load (Bioluminescence) Dosing->Monitoring Toxicity Toxicity Assessment (Weight, Clinical Signs) Dosing->Toxicity Survival Long-term Survival Analysis (up to 180 days) Monitoring->Survival Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Check_Toxicity Is there significant toxicity? Start->Check_Toxicity Check_PK Are PK parameters (AUC, Cmax) adequate? Check_Toxicity->Check_PK No Toxicity_Yes Investigate Off-Target Effects & Formulation Toxicity Check_Toxicity->Toxicity_Yes Yes Check_CNS Is CNS penetration (Kp,uu,brain) sufficient? Check_PK->Check_CNS Yes PK_No Optimize Formulation & Dosing Regimen Check_PK->PK_No No Check_Strain Is the parasite strain known to be less sensitive? Check_CNS->Check_Strain Yes CNS_No Redesign Compound for Better BBB Penetration Check_CNS->CNS_No No Strain_Yes Consider Intrinsic Efficacy Limitations Check_Strain->Strain_Yes Yes Success Improved Efficacy Check_Strain->Success No

References

Technical Support Center: Troubleshooting DDD100097 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DDD100097 in cytotoxicity assays. The information is tailored to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of N-myristoyltransferase (NMT). NMT is an enzyme that attaches a fatty acid (myristate) to the N-terminus of a wide range of proteins in a process called N-myristoylation. This modification is crucial for the proper function and localization of many proteins involved in key cellular processes, including signal transduction and cell proliferation. By inhibiting NMT, this compound disrupts these processes, leading to downstream effects such as ER stress, cell cycle arrest, and ultimately, apoptosis.

Q2: Why am I observing delayed or time-dependent cytotoxicity with this compound?

The cytotoxic effects of NMT inhibitors like this compound are often not immediate and can be time-dependent.[1] This is because the observed toxicity is a result of the gradual depletion of functional, myristoylated proteins within the cell. The cell's existing pool of myristoylated proteins needs to turn over before the effects of NMT inhibition become apparent. Therefore, you may need to optimize your incubation time to capture the full cytotoxic effect of the compound.

Q3: I am seeing a discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Which result should I trust?

Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular endpoints.

  • MTT assays measure metabolic activity. A decrease in signal indicates a reduction in metabolic function, which can be due to either cell death or a cytostatic effect (inhibition of proliferation).

  • LDH assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytolysis or necrosis.

  • Apoptosis assays (e.g., caspase activity, Annexin V staining) measure specific markers of programmed cell death.

Given that NMT inhibition is known to induce apoptosis, it is highly recommended to use a combination of assays that measure different aspects of cell health to get a comprehensive understanding of this compound's effects. For instance, combining a metabolic assay with an assay for membrane integrity or a specific marker of apoptosis would provide a more complete picture.

Q4: My results are not consistent between experiments. What are the common causes of variability?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Passage Number: Use cells with a consistent and low passage number, as cell characteristics can change over time in culture.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Uneven cell distribution is a common source of variability.

  • Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium throughout the experiment. Precipitated compound will not be effective.

  • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dispensing of cells, media, and compound.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the concentration of the compound. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your cytotoxicity assays with this compound.

Problem Possible Cause Recommended Solution
High Background Signal in Control Wells High cell density.Optimize cell seeding density. Create a cell titration curve to find the linear range of your assay.
Contamination of reagents or culture.Check for microbial contamination. Use fresh, sterile reagents.
Assay reagent interference.Run a control with media and the assay reagent alone to check for background signal.
Low Signal or No Effect at Expected Concentrations Insufficient incubation time.As an NMT inhibitor, this compound may require longer incubation times to induce cytotoxicity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Compound instability or precipitation.Visually inspect wells for precipitate. Prepare fresh dilutions of this compound for each experiment. If solubility is an issue, consider using a lower concentration of serum or a different formulation.
Low cell sensitivity.The cell line you are using may not be sensitive to NMT inhibition. If possible, test a cell line known to be sensitive to NMT inhibitors as a positive control.
High Variability Between Replicate Wells Uneven cell seeding.Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.
Inaccurate pipetting.Calibrate pipettes. Use reverse pipetting for viscous solutions.
Edge effects in the microplate.Avoid using the outer wells of the plate for data points. Fill them with sterile PBS or media to create a humidity barrier.
Unexpected Increase in Signal at Low Concentrations Hormetic effect.Some compounds can have a stimulatory effect at very low concentrations. This is a known biological phenomenon.
Assay interference.The compound may be directly interacting with the assay reagent. Run a cell-free control with the compound and the assay reagent to test for this.

Experimental Protocols

General Protocol for a 96-Well Plate Cytotoxicity Assay
  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is high (>95%).

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5% for DMSO).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent used for the compound.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic compound.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound or controls.

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Measurement:

    • Follow the specific instructions for your chosen cytotoxicity assay (e.g., MTT, LDH, CellTiter-Glo®).

Protocol for Assessing Compound Solubility in Cell Culture Media
  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to cover the range of concentrations you plan to test.

  • Incubate the dilutions at 37°C for at least 2 hours.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). A microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate limit of solubility in your cell culture medium.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubation 4. Incubate for Optimal Duration add_compound->incubation add_reagent 5. Add Cytotoxicity Assay Reagent incubation->add_reagent read_plate 6. Measure Signal add_reagent->read_plate data_analysis 7. Analyze Data read_plate->data_analysis

Caption: A flowchart of the general workflow for a cytotoxicity assay.

signaling_pathway Simplified NMT Inhibition Pathway This compound This compound NMT N-Myristoyltransferase (NMT) This compound->NMT Inhibits Myristoylation Protein N-Myristoylation NMT->Myristoylation Apoptosis ER Stress, Cell Cycle Arrest, Apoptosis NMT->Apoptosis Leads to Signaling Proper Protein Localization & Signal Transduction Myristoylation->Signaling CellHealth Normal Cell Function & Survival Signaling->CellHealth

Caption: The inhibitory effect of this compound on the NMT pathway.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_cells Consistent Cell Seeding & Passage Number? start->check_cells check_compound Compound Soluble & Stable? check_cells->check_compound Yes resolve Problem Resolved check_cells->resolve No, Fix & Retry check_pipetting Pipetting Technique Accurate? check_compound->check_pipetting Yes check_compound->resolve No, Fix & Retry check_edge Avoiding Edge Effects? check_pipetting->check_edge Yes check_pipetting->resolve No, Fix & Retry check_edge->resolve Yes check_edge->resolve No, Fix & Retry

Caption: A decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimization of DDD100097 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-myristoyltransferase (NMT) inhibitor, DDD100097, in in vivo studies. The guidance is compiled from available data on this compound and its close analog, DDD85646, to assist in the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in eukaryotes, including the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, signal transduction, and overall cell viability. By inhibiting NMT, this compound disrupts these vital cellular processes in T. brucei, leading to parasite death.[1]

Q2: Has this compound been tested in vivo?

A2: Yes, this compound has demonstrated partial efficacy in a stage II mouse model of Human African Trypanosomiasis (HAT).[2] This indicates that the compound has some level of central nervous system (CNS) penetration, a critical feature for treating the late stage of the disease.

Q3: What is a good starting dose for my in vivo efficacy studies with this compound?

A3: While specific dose-ranging studies for this compound are not publicly available, we can look to its close analog, DDD85646, for initial guidance. For DDD85646, a minimal oral dose of 12.5 mg/kg administered twice daily (b.i.d.) for 4 days cured an acute T. b. brucei infection in mice.[1] Therefore, a starting dose in a similar range would be a reasonable starting point for this compound, with subsequent dose optimization being crucial.

Q4: How should I formulate this compound for oral administration?

A4: The exact formulation for this compound used in published studies is not detailed. For novel small molecule inhibitors like this compound, which may have limited aqueous solubility, a common approach is to prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. It is essential to ensure a uniform and stable suspension for accurate dosing.

Q5: What are the potential side effects or toxicities of this compound?

A5: A comprehensive toxicology profile for this compound is not publicly available. As with any novel compound, it is critical to conduct preliminary tolerability studies in your animal model. Start with a single dose and monitor for any adverse effects such as weight loss, changes in behavior, or signs of distress. A dose escalation study will be necessary to determine the maximum tolerated dose (MTD).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of Efficacy Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the site of action.- Perform a dose-escalation study to determine the dose-response relationship. - Increase the dosing frequency (e.g., from once daily to twice daily).
Poor Bioavailability: The compound may have low oral absorption.- Consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for your study goals. - Evaluate different formulation strategies to enhance solubility and absorption.
Compound Instability: The compound may be unstable in the formulation or rapidly metabolized in vivo.- Prepare fresh formulations for each dosing. - Conduct pharmacokinetic studies to determine the compound's half-life.
Observed Toxicity Dose is too High: The administered dose exceeds the maximum tolerated dose (MTD).- Reduce the dose. - Conduct a formal MTD study to identify a safe and effective dose range.
Off-Target Effects: The compound may be interacting with other biological targets, leading to toxicity.- If possible, assess the selectivity of this compound against a panel of host-cell targets.
Variability in Results Inconsistent Formulation: The compound is not uniformly suspended in the vehicle.- Ensure thorough mixing of the formulation before each administration. - Consider particle size reduction techniques for the compound.
Biological Variability: Differences in animal age, weight, or health status can affect drug response.- Use age- and weight-matched animals for all experimental groups. - Ensure animals are healthy and properly acclimatized before starting the experiment.

Quantitative Data Summary

Data for the related NMT inhibitor, DDD85646, provides a useful reference for initial experimental design with this compound.

Table 1: In Vitro Potency of NMT Inhibitors

CompoundTargetIC50
DDD85646T. brucei NMT2 nM
DDD85646Human NMT4 nM

Table 2: In Vivo Efficacy of DDD85646 in an Acute HAT Mouse Model (T. b. brucei)

Dose (Oral)Dosing ScheduleOutcome
12.5 mg/kgTwice daily for 4 days100% cure
25 mg/kgTwice daily for 2 days100% cure
100 mg/kgTwice daily for 1 day100% cure

Table 3: Pharmacokinetic Parameters of DDD85646 in Mice

ParameterValue
Oral Bioavailability~20%
Time above EC99 (10 mg/kg oral dose)> 6 hours
Time above EC99 (50 mg/kg oral dose)> 10 hours

Experimental Protocols

Protocol 1: Preliminary Tolerability Study

  • Animal Model: Select a relevant mouse strain (e.g., NMRI or BALB/c), age- and weight-matched.

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound at a starting dose (e.g., 10 mg/kg)

  • Administration: Administer a single oral dose.

  • Monitoring: Observe animals for at least 72 hours for signs of toxicity, including:

    • Changes in body weight

    • Changes in food and water intake

    • Behavioral changes (lethargy, agitation)

    • Clinical signs (ruffled fur, hunched posture)

  • Endpoint: If no adverse effects are observed, you can proceed to a dose-escalation study.

Protocol 2: In Vivo Efficacy Study (Acute HAT Model)

  • Infection: Infect mice intraperitoneally with T. b. brucei.

  • Treatment Initiation: Begin treatment when parasitemia is detectable in the blood.

  • Dosing: Administer this compound or vehicle control orally at the selected dose and schedule.

  • Monitoring:

    • Monitor parasitemia daily by tail-vein blood smear.

    • Monitor animal health and survival.

  • Endpoint: A "cure" is typically defined as the absence of detectable parasites for a defined period (e.g., 60 days) after the end of treatment.

Visualizations

Signaling_Pathway cluster_NMT_Inhibition Mechanism of this compound Action This compound This compound TbNMT T. brucei N-Myristoyltransferase (TbNMT) This compound->TbNMT Inhibits Myristoylated_Protein N-Myristoylated Protein TbNMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->TbNMT Protein N-terminal Glycine Protein Substrate Protein->TbNMT Disrupted_Function Disrupted Protein Localization & Function Myristoylated_Protein->Disrupted_Function Cell_Death Parasite Cell Death Disrupted_Function->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Workflow In Vivo Dosage Optimization Workflow start Start: Select Animal Model tolerability Preliminary Tolerability Study (Single Dose) start->tolerability mtd Maximum Tolerated Dose (MTD) Study (Dose Escalation) tolerability->mtd If well-tolerated efficacy In Vivo Efficacy Study (Infection Model) mtd->efficacy Establish safe dose range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy->pk_pd Correlate exposure with efficacy optimized_dose Optimized Dosage Regimen pk_pd->optimized_dose

Caption: Workflow for in vivo dosage optimization.

References

Technical Support Center: Addressing Off-Target Effects of DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of DDD100097, a series of N-Myristoyltransferase (NMT) inhibitors. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during preclinical evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

A1: The this compound series of compounds are designed as inhibitors of N-Myristoyltransferase (NMT).[1][2] NMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification, known as myristoylation, is crucial for protein localization, stability, and function.[3][4] By inhibiting NMT, this compound is intended to disrupt these critical cellular processes in target organisms, such as the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).[1][2]

Q2: What are the potential off-target effects of this compound and why are they a concern?

A2: Off-target effects occur when a compound like this compound interacts with and modulates the activity of proteins other than its intended target, NMT. These unintended interactions are a significant concern as they can lead to:

  • Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the inhibition of NMT when it is actually caused by an off-target effect.

  • Cellular toxicity: Inhibition of other essential proteins can lead to unexpected and undesirable cellular toxicity.[5]

  • Reduced therapeutic index: Off-target effects can cause adverse effects in preclinical models and, ultimately, in patients, narrowing the window between the effective dose and the toxic dose.

Given that humans have two NMT isoforms (hNMT1 and hNMT2), a key consideration for a T. brucei NMT inhibitor is its selectivity over the human enzymes.[3] Poor selectivity can be considered a specific type of off-target effect.

Q3: What are the initial signs in my experiments that might suggest off-target effects of this compound?

A3: Several experimental observations could indicate potential off-target effects:

  • Discrepancy between potency in biochemical and cellular assays: The compound is highly potent against isolated NMT enzyme but shows significantly different potency in cell-based assays.

  • Unexpected cellular phenotypes: Observing cellular effects that are not readily explained by the known downstream consequences of NMT inhibition.

  • Inconsistent results across different cell lines: The compound elicits different effects or potencies in various cell lines, which could be due to differential expression of off-target proteins.

  • Toxicity at concentrations close to the effective dose: If the therapeutic window appears to be narrow in cell culture or animal models, off-target toxicity may be a contributing factor.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at or Near the Effective Concentration
Possible Cause Troubleshooting Steps
Inhibition of human NMT (hNMT1/hNMT2) 1. Perform a comparative biochemical assay with recombinant T. brucei NMT and human NMT1 and NMT2 to determine the selectivity ratio. 2. Use a cellular thermal shift assay (CETSA) to confirm engagement of hNMT in human cell lines.
Inhibition of an unrelated essential protein (off-target) 1. Conduct a broad kinase panel screening, as many kinase inhibitors have off-target effects. 2. Perform a target deconvolution study using techniques like chemical proteomics or affinity chromatography with immobilized this compound to identify binding partners.
Compound instability or degradation into toxic metabolites 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment using LC-MS. 2. Test for general cellular toxicity using multiple assays that measure different parameters (e.g., membrane integrity, mitochondrial function).
Issue 2: Observed Phenotype Does Not Correlate with NMT Inhibition
Possible Cause Troubleshooting Steps
The phenotype is caused by an off-target effect. 1. Use a structurally unrelated NMT inhibitor as a control. If this compound recapitulates the on-target effects without causing the phenotype , it suggests the phenotype is an off-target effect of this compound. 2. Employ genetic validation: Use siRNA or CRISPR/Cas9 to knock down or knock out NMT. If the phenotype is not replicated, it is likely an off-target effect.
The phenotype is a previously uncharacterized downstream effect of NMT inhibition. 1. Conduct a proteomics or transcriptomics study to identify pathways affected by this compound treatment. 2. Consult the literature for newly identified substrates of NMT that might explain the observed phenotype.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound and Control Compounds
Compound TbNMT IC50 (nM) hNMT1 IC50 (nM) hNMT2 IC50 (nM) Selectivity Ratio (hNMT1/TbNMT) Selectivity Ratio (hNMT2/TbNMT) Off-Target Kinase X IC50 (nM)
This compound1010001200100120>10,000
Control Cmpd A1530452350
Control Cmpd B8>10,000>10,000>1250>1250>10,000

Experimental Protocols

Protocol 1: NMT Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound against recombinant NMT from different species.

Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant T. brucei NMT, hNMT1, and hNMT2.

    • Synthesize or purchase a peptide substrate with an N-terminal glycine.

    • Prepare a stock solution of myristoyl-CoA.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the NMT enzyme, peptide substrate, and this compound dilution.

    • Initiate the reaction by adding myristoyl-CoA.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of myristoylated peptide using a suitable detection method (e.g., fluorescence polarization, mass spectrometry).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of NMT by this compound in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293 for hNMT, or a relevant cell line for your experiment) to 80% confluency.

    • Treat the cells with this compound or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble NMT in the supernatant by Western blotting using an anti-NMT antibody.

  • Data Analysis:

    • Plot the amount of soluble NMT as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

NMT_Signaling_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation This compound This compound This compound->NMT Inhibition Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Protein_Function Protein Function & Signaling Membrane_Localization->Protein_Function

Caption: Mechanism of NMT inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype or Toxicity Observed with this compound Hypothesis Hypothesis: On-Target vs. Off-Target Effect Start->Hypothesis OnTarget On-Target Validation Hypothesis->OnTarget Test On-Target OffTarget Off-Target Investigation Hypothesis->OffTarget Test Off-Target Genetic Genetic Validation (siRNA/CRISPR of NMT) OnTarget->Genetic Orthogonal Orthogonal Compound (Structurally different NMTi) OnTarget->Orthogonal Profiling Target Deconvolution (Kinase screen, Proteomics) OffTarget->Profiling CETSA Cellular Target Engagement (CETSA for off-targets) OffTarget->CETSA Conclusion1 Phenotype is On-Target Genetic->Conclusion1 Orthogonal->Conclusion1 Conclusion2 Phenotype is Off-Target Profiling->Conclusion2 CETSA->Conclusion2

Caption: Troubleshooting workflow for suspected off-target effects.

References

DDD100097 metabolic stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound DDD100097. The following sections address common challenges related to its metabolic stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for compounds similar to this compound?

A1: Generally, small molecule drugs undergo metabolism primarily through cytochrome P450 (CYP) enzymes.[1][2] Key reactions often include oxidation, hydroxylation, and N-oxide formation.[1][2][3] For instance, similar heterocyclic compounds are often metabolized by CYP2E1 and CYP3A4.

Q2: Why is my observed in vivo half-life of this compound significantly shorter than predicted?

A2: A discrepancy between predicted and observed in vivo half-life can arise from rapid metabolism. This has been observed with other compounds where stability in initial screens does not translate to human subjects. Factors such as the specific CYP enzymes involved and the physiological state of the subject can greatly influence metabolic rates.

Q3: What strategies can be employed to improve the metabolic stability of this compound?

A3: Several strategies can be explored to enhance metabolic stability. Deuteration, the substitution of hydrogen with deuterium (B1214612) at metabolically labile sites, can sometimes slow down metabolism. Other approaches include the introduction of PEG linkers or modifications to the peptide backbone to protect against proteolysis, though their effectiveness can vary.

Troubleshooting Guides

Issue 1: High Inter-individual Variability in this compound Metabolism

Symptoms:

  • Significant differences in plasma concentrations of this compound are observed between subjects in preclinical or clinical studies.

  • Inconsistent efficacy or toxicity profiles are noted across a study cohort.

Possible Causes:

  • Genetic polymorphisms in metabolic enzymes, particularly CYP P450s, can lead to variations in metabolic activity.

  • Co-administration of other drugs that are inducers or inhibitors of the same metabolic enzymes.

Resolution Workflow:

start High Inter-individual Variability Observed genotype Genotype Subjects for Common CYP Polymorphisms start->genotype co_med Review Co-administered Medications for CYP Interactions start->co_med stratify Stratify Data by Genotype or Co-medication Use genotype->stratify co_med->stratify phenotype Perform Phenotyping Studies with Probe Substrates phenotype->stratify dose_adjust Develop Genotype-specific Dosing Recommendations stratify->dose_adjust

Caption: Workflow for troubleshooting inter-individual variability.

Issue 2: Rapid In Vitro Degradation of this compound in Microsomes

Symptoms:

  • This compound shows a very short half-life (t½ < 10 minutes) in human liver microsome (HLM) assays.

  • Multiple, rapidly appearing metabolite peaks are detected via LC-MS.

Possible Causes:

  • High intrinsic clearance due to extensive metabolism by CYP enzymes present in the microsomes.

  • Instability of the parent compound under the assay conditions (e.g., pH, temperature).

Resolution Workflow:

start Rapid In Vitro Degradation in HLMs specific_inhibitors Incubate with Specific CYP Inhibitors start->specific_inhibitors recombinant_cyps Test with Recombinant Human CYP Isoforms start->recombinant_cyps identify_enzymes Identify Primary Metabolizing Enzyme(s) specific_inhibitors->identify_enzymes recombinant_cyps->identify_enzymes structural_mod Propose Structural Modifications to Block Metabolic Sites identify_enzymes->structural_mod resynthesize Re-synthesize and Re-test Analogs structural_mod->resynthesize

Caption: Workflow for addressing rapid in vitro degradation.

Quantitative Data Summary

The following table summarizes hypothetical metabolic stability data for this compound across different in vitro systems.

System Parameter Value
Human Liver MicrosomesHalf-life (t½)8 min
Intrinsic Clearance (CLint)250 µL/min/mg
Rat Liver MicrosomesHalf-life (t½)15 min
Intrinsic Clearance (CLint)130 µL/min/mg
Recombinant CYP3A4Half-life (t½)12 min
Recombinant CYP2D6Half-life (t½)> 60 min
Human PlasmaPercent Remaining at 4h95%

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard (e.g., 100 ng/mL labetalol)

  • Positive control compound (e.g., testosterone)

Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and human liver microsomes to 37°C.

  • Initiate the reaction by adding this compound (final concentration, 1 µM) and microsomes (final concentration, 0.5 mg/mL) to the master mix.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.

  • Stop the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining this compound versus time.

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of this compound formed in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound (10 µM final concentration)

  • LC-QTOF-MS system

Procedure:

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

  • Allow cells to attach and recover for 24 hours.

  • Replace the medium with fresh medium containing 10 µM this compound.

  • Incubate for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant and perform a protein precipitation step with cold acetonitrile.

  • Analyze the supernatant using a high-resolution LC-QTOF-MS system.

  • Process the data using metabolite identification software to find potential biotransformations (e.g., oxidation, glucuronidation, sulfation) based on accurate mass measurements.

  • Compare the fragmentation patterns of potential metabolites with that of the parent compound to elucidate the site of modification.

Signaling Pathway

The hypothetical degradation pathway of this compound is primarily mediated by CYP3A4, leading to hydroxylated and N-oxide metabolites.

This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP3A4 CYP3A4 PhaseI->CYP3A4 Hydroxylated Hydroxylated Metabolite (M1) CYP3A4->Hydroxylated N_Oxide N-Oxide Metabolite (M2) CYP3A4->N_Oxide PhaseII Phase II Metabolism Hydroxylated->PhaseII Excretion Excretion N_Oxide->Excretion Glucuronide Glucuronide Conjugate (M3) PhaseII->Glucuronide Glucuronide->Excretion

Caption: Proposed metabolic degradation pathway for this compound.

References

Technical Support Center: Enhancing Brain Permeability of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the brain permeability of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: Our investigational compound shows poor brain penetration in initial in vivo studies. What are the potential causes?

A1: Poor brain penetration can stem from several factors. These include:

  • High Efflux Ratio: The compound may be a substrate for active efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Low Passive Permeability: The compound's physicochemical properties (e.g., high molecular weight, low lipophilicity, high polar surface area) may hinder its ability to passively diffuse across the BBB.

  • Extensive Plasma Protein Binding: High binding to plasma proteins like albumin reduces the unbound fraction of the compound available to cross the BBB.

  • Rapid Metabolism: The compound may be quickly metabolized in the liver or at the BBB itself, reducing its systemic exposure and availability to the brain.

Q2: How can we determine if our compound is a substrate for efflux transporters like P-gp?

A2: An in vitro efflux assay using cell lines that overexpress the transporter of interest is a standard method. The most common model utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses P-gp. By comparing the bidirectional transport of your compound (apical-to-basolateral vs. basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.

Q3: What physicochemical properties are generally desired for good brain permeability?

A3: While there are no absolute rules, several guidelines have been established for designing CNS-penetrant compounds. These are often referred to as "CNS drug-like properties."

PropertyDesired RangeRationale
Molecular Weight (MW) < 400 DaSmaller molecules generally exhibit better diffusion across the BBB.
LogP (Lipophilicity) 1.5 - 3.5A balance is needed; too low and it won't enter the lipid membrane, too high and it may be retained in the membrane or have poor solubility.
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with increased permeability across the BBB.
Number of Hydrogen Bond Donors ≤ 3Fewer hydrogen bond donors reduce the potential for interaction with the aqueous environment, favoring membrane crossing.
pKa 7.5 - 10.5 (for a basic nitrogen)A basic pKa can lead to ionization at physiological pH, which can be beneficial for interacting with the negatively charged cell membrane, but very high pKa can lead to sequestration in acidic lysosomes.

This data is a synthesis of commonly accepted guidelines in CNS drug discovery.

Troubleshooting Guides

Issue 1: High Efflux Ratio Observed in In Vitro Assays

If your compound demonstrates a high efflux ratio, consider the following troubleshooting steps:

  • Workflow for Addressing High Efflux:

    A High Efflux Ratio (e.g., > 3 in MDCK-MDR1 assay) B Structural Modification Strategy A->B Initiate C Identify and Mask Efflux Pharmacophores B->C D Increase Lipophilicity (within optimal range) B->D E Introduce Intramolecular Hydrogen Bonds B->E F Re-synthesize Analogs C->F D->F E->F G Re-screen in Efflux Assay F->G G->A If efflux remains high H Proceed with Low Efflux Compound G->H If efflux is low

    Troubleshooting workflow for high efflux compounds.
  • Detailed Steps:

    • Confirm Efflux Transporter: First, confirm which transporter is responsible. This can be done by running the efflux assay in the presence of known inhibitors for P-gp (e.g., verapamil, zosuquidar) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms its role.

    • Structural Modifications: The primary strategy is to modify the compound's structure to reduce its recognition by the transporter. This can involve:

      • Masking hydrogen bond donors.

      • Reducing the TPSA.

      • Introducing a bulky group that sterically hinders binding to the transporter.

    • Prodrug Approach: Consider designing a prodrug that masks the features recognized by the efflux transporter. The prodrug would then be cleaved in the brain to release the active compound.

Issue 2: Low Passive Permeability Despite Acceptable Physicochemical Properties

Sometimes a compound has seemingly ideal properties but still shows poor permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • PAMPA-BBB Troubleshooting:

    A Low Permeability in PAMPA-BBB Assay B Review Physicochemical Properties A->B C Check for Aggregation in Assay Buffer A->C D Assess Compound Solubility A->D E Modify Molecular Structure B->E C->D F Optimize LogP/ LogD E->F G Reduce Rotatable Bonds E->G H Re-test in PAMPA-BBB F->H G->H H->A If still low

    Troubleshooting low passive permeability.
  • Detailed Steps:

    • Verify Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to artificially low permeability readings. Use a co-solvent if necessary, but be mindful of its potential effects on the artificial membrane.

    • Check for Aggregation: Compound aggregation can prevent membrane passage. Use techniques like dynamic light scattering to check for aggregation at the concentrations used in the assay.

    • Re-evaluate Lipophilicity: While LogP might be in the optimal range, the distribution of lipophilicity across the molecule (LogD at physiological pH 7.4) is also critical. Ensure the compound does not have overly polar and non-polar regions that are poorly balanced.

Experimental Protocols

Protocol 1: Bidirectional Transport Assay Using MDCK-MDR1 Cells

Objective: To determine if an investigational compound is a substrate of the human P-gp efflux transporter.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell® filter inserts and cultured for 3-5 days to form a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Experiment (A-to-B):

    • The investigational compound is added to the apical (A) chamber (donor).

    • The basolateral (B) chamber (receiver) contains a fresh buffer.

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (B-to-A):

    • The experiment is repeated, but the compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber.

  • Quantification: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculating Permeability and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of permeation (amount of compound in receiver over time)

      • A = surface area of the filter membrane

      • C₀ = initial concentration in the donor chamber

    • The efflux ratio is then calculated: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) .

  • Signaling Pathway Context: P-gp Efflux at the BBB

    cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Blood Pgp P-gp Transporter Drug_out Drug Effluxed Pgp->Drug_out ADP ADP + Pi Pgp->ADP Drug_in Drug Enters Cell Drug_in->Pgp Drug_Blood Drug Drug_out->Drug_Blood Efflux ATP ATP ATP->Pgp Energy Brain Drug_Blood->Drug_in Passive Diffusion

    Mechanism of P-glycoprotein (P-gp) mediated drug efflux at the BBB.

Technical Support Center: Analogue Synthesis of DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of DDD100097 analogues. The information is tailored for professionals in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogues?

The synthesis of this compound analogues, which are potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), typically starts from a pyrazole (B372694) sulfonamide core. A common precursor is DDD85646. The general approach involves the modification of this core structure to improve properties such as central nervous system (CNS) penetration. Key synthetic reactions include the formation of the sulfonamide bond and subsequent functionalization of the pyrazole or the phenyl ring.

Q2: What was the primary challenge in developing this compound from its precursors?

A significant hurdle in the development of this series of inhibitors was achieving adequate brain penetration to treat stage 2 Human African Trypanosomiasis (HAT), which involves the CNS. The precursor compound, DDD85646, showed poor CNS exposure. This compound was developed through lead optimization efforts aimed at increasing the brain-to-blood concentration ratio.

Q3: How can the CNS penetration of these pyrazole sulfonamide inhibitors be improved?

Improving CNS penetration often involves reducing the polar surface area (PSA) of the molecule. For the DDD85646 series, this was achieved by "capping" the sulfonamide nitrogen with various groups. This modification can reduce the potential for deprotonation of the sulfonamide and decrease its contribution to the overall PSA.

Q4: What are the key biological targets for this compound and its analogues?

The primary target is N-myristoyltransferase (NMT), an enzyme essential for the viability of various organisms, including the protozoan parasite Trypanosoma brucei. These compounds have shown potent inhibitory activity against TbNMT. Some analogues also exhibit activity against human NMT (hNMT), and the selectivity for the parasite's enzyme over the human counterpart is a critical aspect of their development.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in sulfonamide formation - Incomplete reaction between the sulfonyl chloride and the pyrazole amine.- Degradation of the sulfonyl chloride due to moisture.- Ensure anhydrous reaction conditions.- Use a suitable base (e.g., pyridine, DIPEA) to facilitate the reaction.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Difficulty in purifying the final compound - Presence of closely related side-products.- Poor solubility of the compound.- Employ column chromatography with a carefully selected solvent system.- Recrystallization from an appropriate solvent can be effective for crystalline solids.- Consider derivatization to a more easily purifiable intermediate, followed by deprotection.
Poor CNS penetration of a newly synthesized analogue - High polar surface area (PSA).- The compound is a substrate for efflux transporters at the blood-brain barrier.- Modify the structure to reduce PSA, for example, by capping polar functional groups.- Introduce lipophilic groups to increase passive diffusion across the blood-brain barrier.- Conduct in silico predictions of blood-brain barrier permeability to guide analogue design.
Unexpected side reaction during functionalization - Reactivity of other functional groups in the molecule.- Use appropriate protecting groups for sensitive functionalities that are not intended to react.- Modify the reaction conditions (e.g., temperature, catalyst) to favor the desired transformation.

Quantitative Data

Table 1: In Vitro Activity of DDD85646

CompoundTbNMT IC50 (nM)hNMT IC50 (nM)
DDD8564624

Data sourced from MedChemExpress.[1]

Experimental Protocols & Workflows

General Workflow for Analogue Synthesis

The synthesis of this compound analogues can be conceptualized as a multi-stage process, starting from the core pyrazole structure.

Analogue Synthesis Workflow Start Pyrazole Core Synthesis Sulfonylation Sulfonylation Start->Sulfonylation Formation of Pyrazole Sulfonyl Chloride Functionalization Functionalization of Phenyl Ring Sulfonylation->Functionalization Formation of Sulfonamide Capping Sulfonamide Capping Functionalization->Capping Modification for CNS Penetration Purification Purification and Characterization Capping->Purification End Biological Evaluation Purification->End

Caption: General workflow for the synthesis of this compound analogues.

Signaling Pathway Inhibition

This compound and its analogues act by inhibiting N-myristoyltransferase, which is crucial for the function of many proteins involved in cellular signaling.

NMT Inhibition Pathway This compound This compound Analogue NMT N-myristoyltransferase (NMT) This compound->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate Protein Target Protein (N-terminal Glycine) Protein->NMT Substrate Membrane_Targeting Membrane Targeting & Signaling Myristoylated_Protein->Membrane_Targeting

Caption: Mechanism of action of this compound analogues.

Troubleshooting Logic

A logical approach to troubleshooting common synthetic challenges can help streamline the optimization process.

Troubleshooting Logic Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Purification_Issue Suspect Purification Issue Start->Purification_Issue Yield OK, Purity Low Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Purity OK Alternative_Route Consider Alternative Synthetic Route Optimize_Conditions->Alternative_Route Yield still low Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Chromatography Optimize Chromatography Recrystallize->Chromatography Fails

Caption: A decision tree for troubleshooting low yield in synthesis.

References

minimizing variability in DDD100097 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDD100097. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during preclinical experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, and its inhibition can lead to decreased cell proliferation, survival, and growth.

Q2: What are the most common sources of variability in experiments with this compound?

Q3: How can I minimize batch-to-batch variation in my experiments?

A3: To minimize batch-to-batch variation, it is crucial to standardize as many experimental parameters as possible. This includes using the same lot of reagents (e.g., serum, antibodies, this compound), preparing large batches of buffers and aliquoting them for single use, and using a consistent cell passage number. Implementing a robust experimental design, such as including bridging controls or reference standards in each batch, can also help to normalize for batch effects.

Troubleshooting Guides

This section provides troubleshooting for common assays used to evaluate the effects of this compound.

Cell Viability Assays (e.g., MTT, XTT)
Issue Potential Cause Recommendation
High variability between replicate wells Inconsistent cell seeding, pipetting errors during reagent addition, edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition and ensure it is properly calibrated. Consider not using the outer wells of the plate, as they are more prone to evaporation.
Low signal or poor dynamic range Low metabolic activity of cells, insufficient incubation time with the reagent, incorrect wavelength used for measurement.Optimize cell seeding density to ensure cells are in a logarithmic growth phase. Increase the incubation time with the MTT/XTT reagent. Verify the correct absorbance wavelength on the plate reader.
High background signal Contamination of media or reagents, precipitation of the formazan (B1609692) product in MTT assays.Use sterile technique to prevent contamination. Ensure complete solubilization of the formazan crystals in the MTT assay by thorough mixing.
Western Blotting
Issue Potential Cause Recommendation
Weak or no signal for target protein (e.g., phospho-Akt) Inefficient protein transfer, low antibody concentration, inactive antibody.Verify transfer efficiency by staining the membrane with Ponceau S. Optimize the primary antibody concentration and incubation time. Use a fresh aliquot of the antibody.
High background Insufficient blocking, excessive antibody concentration, inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Reduce the primary and secondary antibody concentrations. Increase the number and duration of wash steps.
Non-specific bands Antibody cross-reactivity, protein degradation, overloading of protein lysate.Use a more specific antibody. Add protease and phosphatase inhibitors to the lysis buffer. Load less protein onto the gel.
Quantitative PCR (qPCR)
Issue Potential Cause Recommendation
High Cq values or no amplification Poor RNA quality, inefficient cDNA synthesis, suboptimal primer design.Ensure RNA has a high integrity (RIN > 8). Optimize the reverse transcription reaction. Design and validate primers for efficiency and specificity.
Inconsistent results between replicates Pipetting errors, poor mixing of reaction components.Use a master mix to minimize pipetting variability. Ensure thorough mixing of the reaction components before aliquoting.
Amplification in No-Template Control (NTC) Contamination of reagents or workspace with DNA.Use dedicated pipettes and filter tips for qPCR setup. Physically separate pre-PCR and post-PCR areas. Use fresh, nuclease-free water and reagents.
ELISA
Issue Potential Cause Recommendation
High coefficient of variation (%CV) between duplicate wells Pipetting inaccuracies, improper plate washing, temperature variation across the plate.Use calibrated pipettes and ensure consistent technique. Ensure all wells are washed thoroughly and uniformly. Incubate plates in a temperature-controlled environment.
Low signal or sensitivity Inactive antibody or conjugate, insufficient incubation times, incorrect substrate.Use fresh, properly stored antibodies and conjugates. Optimize incubation times for capture antibody, detection antibody, and substrate. Ensure the substrate is appropriate for the enzyme conjugate.
High background Cross-reactivity of antibodies, insufficient blocking, inadequate washing.Use specific antibodies and consider cross-reactivity controls. Optimize the blocking buffer and incubation time. Increase the volume and number of wash steps.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Akt

This protocol is for detecting the inhibition of Akt phosphorylation by this compound.

Materials:

  • This compound-treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in lysis buffer and quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (serial dilutions) incubate_24h->add_this compound incubate_treatment Incubate for treatment period add_this compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate 2-4h (Formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

Troubleshooting_Logic problem Inconsistent Experimental Results check_reagents Check Reagents (aliquots, expiration) problem->check_reagents check_cells Check Cell Culture (passage, contamination) problem->check_cells check_protocol Review Protocol Execution (pipetting, timing) problem->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok new_reagents Prepare Fresh Reagents reagent_ok->new_reagents No rerun Rerun Experiment reagent_ok->rerun Yes new_cells Thaw New Vial of Cells cells_ok->new_cells No cells_ok->rerun Yes retrain Retrain on Protocol protocol_ok->retrain No protocol_ok->rerun Yes new_reagents->rerun new_cells->rerun retrain->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to NMT Inhibitors: DDD100097 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-myristoyltransferase (NMT) is a critical enzyme in a wide range of eukaryotic organisms, catalyzing the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous proteins. This lipid modification, known as N-myristoylation, is essential for the proper localization and function of proteins involved in various cellular processes, including signal transduction, oncogenesis, and infectious disease pathogenesis. As such, NMT has emerged as a promising therapeutic target for a variety of diseases, from parasitic infections to cancer.

This guide provides a comparative overview of DDD100097, a potent NMT inhibitor, and other significant inhibitors of this enzyme. We present available experimental data to facilitate an objective comparison of their performance and provide detailed methodologies for key experiments.

Quantitative Performance of NMT Inhibitors

The following table summarizes the in vitro potency of this compound's precursor, DDD85646, and other notable NMT inhibitors against NMTs from different species. Direct head-to-head IC50 data for this compound is limited in the public domain; however, its development from the DDD85646 scaffold suggests a similar potency profile with improved pharmacokinetic properties, specifically brain permeability.

InhibitorTarget NMTIC50Selectivity (over Human NMT)Reference
DDD85646 Trypanosoma brucei (TbNMT)2 nM~2-fold vs hNMT[1]
Human NMT (hNMT)4 nM-[1]
Leishmania donovani (LdNMT)4.4 nMNot Specified[1]
IMP-1088 Human NMT1 (HsNMT1)<1 nM-[2]
Human NMT2 (HsNMT2)<1 nM-[2]
Compound 54 Trypanosoma brucei (TbNMT)5 nM>46,000-fold vs hNMT[3]
Human NMT (hNMT)230 µM-[3]

Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes. This compound was developed from DDD85646 to have improved central nervous system penetration for treating stage 2 Human African Trypanosomiasis[4][5].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the performance data of NMT inhibitors.

In Vitro N-Myristoyltransferase Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • NMT Enzyme: Recombinant human NMT1 or other desired NMT orthologs.

  • Myristoyl-CoA: The acyl donor.

  • Peptide Substrate: A peptide with an N-terminal glycine, often derived from a known NMT substrate (e.g., a peptide from the N-terminus of c-Src).

  • CPM (7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin): A fluorescent probe that reacts with the free thiol group of CoA to produce a fluorescent signal.

  • Assay Buffer: Typically a buffered solution at a physiological pH (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, and 0.1% (v/v) Triton® X-100).

  • Test Inhibitors: Dissolved in a suitable solvent like DMSO.

Procedure:

  • Reaction Setup: In a microplate, the NMT enzyme is incubated with varying concentrations of the test inhibitor.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding myristoyl-CoA and the peptide substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).

  • Detection: The reaction is stopped, and CPM is added. The fluorescent product formed by the reaction of CPM with CoA is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of CoA produced and thus to the NMT activity. IC50 values are calculated by plotting the percentage of NMT inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection NMT NMT Enzyme Mix1 Incubate Enzyme and Inhibitor NMT->Mix1 Inhibitor Test Inhibitor Inhibitor->Mix1 Reaction Myristoylation Reaction Mix1->Reaction MyrCoA Myristoyl-CoA MyrCoA->Reaction Peptide Peptide Substrate Peptide->Reaction CoA CoA (Product) Reaction->CoA CPM CPM Reagent Fluorescence Measure Fluorescence CPM->Fluorescence CoA->Fluorescence

Workflow for a fluorescence-based NMT inhibition assay.

Signaling Pathways Affected by NMT Inhibition

Inhibition of NMT has pleiotropic effects on cellular signaling due to its role in the function of numerous key proteins. The diagrams below illustrate some of the critical pathways disrupted by NMT inhibitors.

Disruption of Src Kinase Signaling

N-myristoylation is essential for the membrane localization and function of the proto-oncogene tyrosine-protein kinase Src.

G cluster_nmt NMT Activity cluster_src Src Signaling NMT NMT ApoSrc Apo-Src NMT->ApoSrc Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT MyrSrc Myristoylated Src Membrane Membrane Localization MyrSrc->Membrane Downstream Downstream Signaling (e.g., Proliferation, Survival) Membrane->Downstream Inhibitor NMT Inhibitor (e.g., this compound) Inhibitor->NMT Inhibition

NMT inhibition prevents Src myristoylation and downstream signaling.
Induction of Cellular Stress Pathways

NMT inhibition has been shown to induce endoplasmic reticulum (ER) stress and oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can result in cell cycle arrest and apoptosis.

G NMTi NMT Inhibition ER_Stress ER Stress NMTi->ER_Stress Ox_Stress Oxidative Stress NMTi->Ox_Stress JNK JNK Pathway Activation ER_Stress->JNK Ox_Stress->JNK CCA Cell Cycle Arrest JNK->CCA Apoptosis Apoptosis JNK->Apoptosis

Cellular stress response to NMT inhibition.
Inhibition of mTORC1 Signaling

NMT is required for the myristoylation of LAMTOR1, a protein essential for the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.

G cluster_nmt NMT Activity cluster_mtorc1 mTORC1 Signaling NMT NMT ApoLamtor1 Apo-LAMTOR1 NMT->ApoLamtor1 Myristoylation MyrLamtor1 Myristoylated LAMTOR1 Lysosome Lysosomal Localization MyrLamtor1->Lysosome mTORC1 mTORC1 Activation Lysosome->mTORC1 Inhibitor NMT Inhibitor Inhibitor->NMT Inhibition

NMT inhibition disrupts mTORC1 signaling via LAMTOR1.

References

Validating the Cellular Target Engagement of NMT Inhibitor DDD100097: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of DDD100097, a potent inhibitor of N-Myristoyltransferase (NMT). Due to the limited publicly available cellular target engagement data for this compound, this guide will use the well-characterized NMT inhibitor, IMP-1088, as a benchmark for comparison. The methodologies and data presented for IMP-1088 will serve as a template for the types of experiments required to robustly validate the cellular activity of this compound.

N-myristoylation is a crucial lipid modification of proteins, catalyzed by NMT, that is essential for the viability of various pathogens, including the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This compound has been identified as an NMT inhibitor with activity against T. brucei NMT and has demonstrated partial efficacy in a mouse model of HAT. Validating that this compound engages with its intended target, NMT, within a cellular context is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of NMT Inhibitors

This section compares the known characteristics of this compound with the publicly available data for IMP-1088, a potent dual inhibitor of human NMT1 and NMT2.

FeatureThis compoundIMP-1088
Target N-Myristoyltransferase (NMT)N-Myristoyltransferase 1 and 2 (NMT1/2)[1][2]
Reported Potency Active against T. brucei NMTpM dual inhibitor of human NMT1 and NMT2[3]
Mechanism of Action Binds to the peptide binding pocket of NMTBinds to the peptide binding pocket of NMT, forming a salt bridge with the C-terminus[4][5]
Cellular Target Engagement Data Not widely available in public domainPotent inhibition of viral protein N-myristoylation in cells, leading to blockage of viral replication

Validating Target Engagement in a Cellular Context

Several robust methods are available to confirm that a compound interacts with its intended target within a cell. The following sections detail the experimental protocols for key assays applicable to validating the target engagement of NMT inhibitors like this compound.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

  • Cell Culture and Treatment: Culture the desired cells (e.g., T. brucei bloodstream forms or human cells) to an appropriate density. Treat the cells with varying concentrations of this compound or the control compound (e.g., IMP-1088) for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble NMT in each sample using standard protein detection methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble NMT as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cells Cells in Culture treat Treat with This compound cells->treat heat Heat aliquots to different temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate soluble & precipitated proteins centrifuge->separate wb Western Blot / ELISA for NMT separate->wb analysis Data Analysis: Melting Curve Shift wb->analysis

Caption: CETSA experimental workflow for validating target engagement.

Fluorescence-Based NMT Activity Assay

This assay measures the enzymatic activity of NMT and can be adapted for a cellular context to assess the inhibitory effect of compounds like this compound. One common method involves detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a fluorescent probe.

  • Cell Lysate Preparation: Prepare lysates from cells treated with this compound or a control compound.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a peptide substrate for NMT, myristoyl-CoA, and a thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the probe reacts with the CoA released upon NMT-catalyzed myristoylation.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.

NMT_Pathway cluster_inputs Substrates cluster_outputs Products myristoyl_coa Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt protein Substrate Protein (N-terminal Glycine) protein->nmt myristoylated_protein N-Myristoylated Protein nmt->myristoylated_protein coa Coenzyme A (CoA) nmt->coa membrane Cellular Functions myristoylated_protein->membrane Membrane Targeting, Signaling inhibitor This compound inhibitor->nmt

Caption: NMT-catalyzed protein myristoylation and its inhibition.

Conclusion

Validating the on-target activity of this compound in a cellular setting is paramount for its continued development as a therapeutic candidate. While direct comparative data is not yet available, the established methodologies and the benchmark set by well-characterized NMT inhibitors like IMP-1088 provide a clear roadmap for these critical validation studies. Techniques such as the Cellular Thermal Shift Assay and fluorescence-based activity assays offer robust platforms to confirm target engagement, determine cellular potency, and provide essential data to guide further optimization and preclinical development of this compound. The successful completion of these studies will be instrumental in realizing the therapeutic potential of this promising NMT inhibitor.

References

DDD100097: A Novel N-Myristoyltransferase Inhibitor for Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of DDD100097, a promising drug candidate for Human African Trypanosomiasis (HAT), against current treatment regimens reveals its potential, particularly for the fatal second stage of the disease. This guide provides a detailed comparison, including supporting experimental data and methodologies, for researchers, scientists, and drug development professionals.

This compound is a pyrazole (B372694) sulfonamide derivative that targets Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite that causes HAT.[1][2] Developed as a lead compound from its predecessor DDD85646, this compound was specifically optimized to cross the blood-brain barrier, a critical requirement for treating the neurological, or second, stage of HAT.[1][2][3]

Efficacy Profile of this compound

In preclinical studies, this compound has demonstrated significant trypanocidal activity. While its parent compound, DDD85646, was highly effective in a stage 1 (hemolymphatic) mouse model of HAT, its poor brain penetration limited its utility for stage 2 of the disease.[1][2] this compound was engineered to overcome this limitation.

In Vitro Activity:

CompoundTargetIC50 (μM)OrganismEC50 (μM)
This compound TbNMT0.002T. brucei0.002
DDD85646TbNMT0.002T. brucei0.002

In Vivo Efficacy:

While DDD85646 cured stage 1 HAT in mice at a dose of 12.5 mg/kg administered orally twice daily for four days, this compound has shown partial efficacy in a more challenging stage 2 model of the disease.[1][2][3] In this model, which uses the T. b. brucei GVR35 strain, two extended dosing schedules of 100 mg/kg of this compound resulted in the cure of one out of five mice in each group.[1][3] This demonstrates the compound's ability to exert a therapeutic effect in the central nervous system.

Comparison with Current HAT Treatments

The current therapeutic landscape for HAT is complex, with treatment choice depending on the subspecies of the parasite (Trypanosoma brucei gambiense or rhodesiense) and the stage of the disease.

DrugStage of DiseaseParasite SubspeciesRoute of AdministrationKey Limitations
PentamidineStage 1T. b. gambienseIntramuscularIneffective for stage 2, adverse effects
SuraminStage 1T. b. rhodesienseIntravenousIneffective for stage 2, adverse effects
MelarsoprolStage 2BothIntravenousHighly toxic (reactive encephalopathy)
EflornithineStage 2T. b. gambienseIntravenousLess effective as monotherapy
NECT (Nifurtimox-Eflornithine Combination Therapy)Stage 2T. b. gambienseOral (Nifurtimox) & Intravenous (Eflornithine)Requires hospitalization
FexinidazoleStage 1 & early Stage 2T. b. gambienseOral
AcoziboroleStage 1 & 2T. b. gambienseOral(In clinical trials)

This compound, with its oral bioavailability and ability to penetrate the central nervous system, presents a significant potential advantage over many of the current treatments, which often require intravenous administration and lengthy hospital stays. Its novel mechanism of action, targeting TbNMT, could also be beneficial in overcoming existing drug resistance mechanisms.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound and related compounds.

In Vitro Trypanocidal Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of T. brucei in culture.

cluster_prep Plate Preparation cluster_assay Assay cluster_readout Data Acquisition prep1 Serially dilute compound in DMSO prep2 Add diluted compound to 96-well plates prep1->prep2 assay1 Add T. brucei bloodstream forms to wells prep2->assay1 assay2 Incubate plates at 37°C, 5% CO2 for 69h assay1->assay2 assay3 Add Resazurin (viability indicator) assay2->assay3 assay4 Incubate for a further 4h assay3->assay4 readout1 Measure fluorescence (Excitation 530nm, Emission 590nm) assay4->readout1 readout2 Calculate EC50 values readout1->readout2 cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring and Outcome infection1 Infect mice intraperitoneally with T. b. brucei GVR35 infection2 Monitor parasitemia daily treatment1 Initiate oral drug administration at day 21 post-infection infection2->treatment1 treatment2 Administer compound twice daily for a defined period (e.g., 8-10 days) treatment1->treatment2 monitoring1 Monitor parasitemia for 180 days post-treatment treatment2->monitoring1 monitoring2 Relapse is defined as reappearance of parasites in the blood monitoring1->monitoring2 monitoring3 Cure is defined as aparasitemic for 180 days monitoring2->monitoring3 MyristoylCoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) MyristoylCoA->TbNMT Protein Target Protein (with N-terminal Glycine) Protein->TbNMT MyristoylatedProtein Myristoylated Protein TbNMT->MyristoylatedProtein Myristoylation This compound This compound This compound->TbNMT Inhibition MembraneLocalization Membrane Localization & Protein Function MyristoylatedProtein->MembraneLocalization ParasiteDeath Parasite Death MembraneLocalization->ParasiteDeath Disruption leads to

References

Scrutinizing DDD100097: A Comparative Guide to its Cross-Reactivity with Human N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the N-myristoyltransferase (NMT) inhibitor DDD100097, focusing on its cross-reactivity with human NMT isoforms. The following analysis is based on available experimental data for this compound and its parent compounds within the pyrazole (B372694) sulfonamide series.

N-myristoyltransferase is a critical enzyme in various eukaryotes, including pathogenic protozoa and humans. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of substrate proteins. This modification is vital for protein localization, signal transduction, and overall cellular function. Consequently, NMT has emerged as a promising drug target for infectious diseases, such as human African trypanosomiasis (HAT), caused by Trypanosoma brucei, as well as in oncology.

This compound is a pyrazole sulfonamide-based NMT inhibitor developed as a potential therapeutic for HAT. A significant hurdle in the development of NMT inhibitors for infectious diseases is achieving selectivity for the pathogen's enzyme over the human orthologs, NMT1 and NMT2, to minimize off-target effects and potential toxicity.

Performance Comparison of Pyrazole Sulfonamide NMT Inhibitors

CompoundT. brucei NMT IC50 (nM)Human NMT1 IC50 (nM)Selectivity (hNMT1/TbNMT)Key Structural Feature
DDD85646 242Parent compound with a core aromatic linker.[1]
Analog 33 35719Methylated sulfonamide.[3]
This compound Data not availableData not available"Significantly improved"Flexible linker replacing the core aromatic group.[1][2][3]

Table 1: Comparison of in vitro inhibitory activity of pyrazole sulfonamide NMT inhibitors against T. brucei NMT and human NMT1.

The data clearly indicates that while the parent compound, DDD85646, exhibits potent inhibition of both the parasite and human NMTs with only a 2-fold selectivity, chemical modifications within the series have led to compounds with improved selectivity. For instance, analog 33 shows a nearly 10-fold increase in selectivity for the parasite enzyme. The structural evolution to this compound, which incorporates a flexible linker, has been explicitly stated to have "significantly improved selectivity," suggesting that its cross-reactivity with human NMT is considerably lower than that of DDD85646.[1][2][3]

Experimental Protocols

The determination of NMT inhibitory activity and selectivity is crucial for the evaluation of compounds like this compound. A common method employed is the scintillation proximity assay (SPA).

N-Myristoyltransferase Scintillation Proximity Assay Protocol

This assay measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a synthetic peptide substrate.

Materials:

  • Recombinant human NMT1 or T. brucei NMT

  • Myristoyl-CoA

  • [³H]myristoyl-CoA

  • Biotinylated peptide substrate (e.g., a peptide derived from a known NMT substrate)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA, 10 mM MgCl₂)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Microplates (e.g., 96-well or 384-well)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, the peptide substrate, and the test compound solution.

  • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and [³H]myristoyl-CoA, followed by the addition of the NMT enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing streptavidin-coated SPA beads.

  • Incubate for a further period to allow the biotinylated peptide to bind to the SPA beads.

  • Measure the radioactivity in a scintillation counter. The proximity of the [³H]myristoyl group to the scintillant in the beads upon peptide binding results in a detectable signal.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To better understand the context of NMT inhibition, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

NMT_Signaling_Pathway cluster_membrane Cell Membrane Src_inactive Inactive Src Src_active Active Src (Membrane-associated) Src_inactive->Src_active Oncogenic_Signaling Oncogenic Signaling (Proliferation, Survival) Src_active->Oncogenic_Signaling NMT N-Myristoyltransferase (NMT1/2) NMT->Src_inactive Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate This compound This compound This compound->NMT Inhibition Experimental_Workflow start Start: NMT Inhibition Assay reagents Combine: - NMT Enzyme - Peptide Substrate - [3H]Myristoyl-CoA - this compound start->reagents incubation Incubate (e.g., 30°C, 30 min) reagents->incubation stop_reaction Stop Reaction & Add SPA Beads incubation->stop_reaction detection Scintillation Counting stop_reaction->detection analysis Data Analysis: IC50 Determination detection->analysis

References

In Vivo Validation of DDD100097: A Comparative Analysis of Anti-trypanosomal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-trypanosomal activity of the novel compound DDD100097 against established treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapies for this neglected tropical disease.

Executive Summary

This compound, a pyrazole (B372694) sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), has demonstrated partial efficacy in a stage 2 (central nervous system) mouse model of HAT. While not achieving full curative potential in the initial reported studies, its ability to penetrate the blood-brain barrier and exert a biological effect warrants further investigation and optimization. This guide compares the in vivo performance of this compound with the current first-line oral treatment fexinidazole, the historically used pentamidine, and the combination therapy of nifurtimox-eflornithine (NECT).

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound and comparator drugs in mouse models of HAT. It is important to note that direct comparison is challenging due to variations in experimental designs across different studies.

CompoundMouse ModelParasite StrainDosing RegimenEfficacy (Cure Rate)Citation
This compound Stage 2 (CNS)T. b. brucei GVR35100 mg/kg, b.i.d., p.o. for 8-10 daysPartially effective (1/5 mice cured)[1]
Fexinidazole AcuteT. b. rhodesiense STIB900100 mg/kg/day, p.o. for 4 days100%[2]
Chronic (CNS)T. b. brucei GVR35200 mg/kg/day, p.o. for 5 days100%[2]
Chronic (CNS)T. b. brucei GVR35100 mg/kg, b.i.d., p.o. for 5 days100%[3]
Pentamidine AcuteT. b. rhodesiense STIB9005 mg/kg/day, i.p. for 4 daysPartially effective (relapse in 2/4 mice)[4]
Nifurtimox-Eflornithine (NECT) Human Clinical Trial (Stage 2)T. b. gambienseN/A96.5%

Note: b.i.d. - bis in die (twice a day); p.o. - per os (orally); i.p. - intraperitoneally; CNS - Central Nervous System. Efficacy for NECT is from human clinical trials and is not directly comparable to preclinical mouse model data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established practices for in vivo assessment of anti-trypanosomal compounds.

Stage 2 (CNS) Mouse Model of Human African Trypanosomiasis

This model is designed to assess the efficacy of compounds against trypanosomes that have crossed the blood-brain barrier, mimicking the late stage of HAT.

  • Animal Model: Female BALB/c mice are commonly used.

  • Parasite Strain: Trypanosoma brucei brucei GVR35 is a well-established strain for inducing a chronic infection that progresses to the CNS.

  • Infection: Mice are infected intraperitoneally (i.p.) with 2 x 10⁴ bloodstream form trypanosomes.

  • Confirmation of CNS Infection: Treatment is typically initiated 17 to 21 days post-infection, allowing sufficient time for the parasites to establish a CNS infection.

  • Drug Administration:

    • This compound and Fexinidazole (Oral): Compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water) and administered by oral gavage.

    • Pentamidine (Intraperitoneal): The compound is dissolved in sterile saline for i.p. injection.

  • Dosing Regimen: The specific dosing schedule (e.g., mg/kg, frequency, and duration) is followed as outlined in the data table.

  • Monitoring and Outcome Assessment:

    • Parasitemia: Blood is collected from the tail vein at regular intervals to monitor the presence and number of trypanosomes using a hemocytometer.

    • Survival: Mice are monitored daily for signs of disease progression and survival is recorded.

    • Cure: A mouse is considered cured if no parasites are detected in the blood up to 180 days post-treatment. Relapses are noted.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of N-Myristoyltransferase (NMT) Inhibitors

The primary molecular target of this compound is Trypanosoma brucei N-myristoyltransferase (TbNMT). This enzyme plays a crucial role in the parasite by attaching a myristoyl group to the N-terminal glycine (B1666218) of a range of proteins. This modification is essential for their proper localization and function, including roles in signal transduction and protein trafficking. Inhibition of TbNMT disrupts these vital cellular processes, leading to parasite death.

NMT_Inhibition_Pathway cluster_parasite Trypanosoma brucei Cell Myristoyl_CoA Myristoyl-CoA TbNMT TbNMT Myristoyl_CoA->TbNMT Binds Peptide N-terminal Glycine Substrate Protein Peptide->TbNMT Binds Myristoylated_Protein Myristoylated Protein TbNMT->Myristoylated_Protein Catalyzes Myristoylation Apoptosis Parasite Death This compound This compound This compound->TbNMT Inhibits This compound->Myristoylated_Protein Prevents formation Cellular_Functions Essential Cellular Functions (e.g., Membrane Targeting, Signaling) Myristoylated_Protein->Cellular_Functions Enables Cellular_Functions->Apoptosis Disruption leads to Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Outcome Animal_Model Select Animal Model (e.g., BALB/c mice) Inoculation Intraperitoneal Inoculation of Trypanosomes Animal_Model->Inoculation Parasite_Strain Select Parasite Strain (e.g., T. b. brucei GVR35) Parasite_Strain->Inoculation Incubation Incubation Period (e.g., 21 days for CNS infection) Inoculation->Incubation Drug_Admin Administer Test Compound (e.g., this compound) and Controls Incubation->Drug_Admin Monitor_Parasitemia Monitor Parasitemia (Blood Smears) Drug_Admin->Monitor_Parasitemia Monitor_Survival Monitor Survival Drug_Admin->Monitor_Survival Assess_Cure Assess Cure Rate (Long-term follow-up) Monitor_Parasitemia->Assess_Cure Monitor_Survival->Assess_Cure

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding interactions of the clinical candidate M5717 (DDD107498) and its precursors with the Plasmodium falciparum ribosome reveals a novel mechanism for inhibiting parasite protein synthesis. This guide provides a comprehensive comparison of their binding modes, supported by recent structural and biochemical data, to inform researchers and drug developers in the field of antimalarial discovery.

The urgent need for new antimalarials with novel mechanisms of action to combat growing drug resistance has led to the discovery of a promising class of compounds that target protein synthesis in Plasmodium falciparum, the deadliest species of human malaria parasite. A key representative of this class is M5717, also known as DDD107498 or cabamiquine, which evolved from the initial hit compound DDD100097. These compounds inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis, by locking it onto the ribosome.

Unveiling the Binding Pocket: A High-Resolution Perspective

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided an unprecedented atomic-level view of how DDD107498 interacts with the P. falciparum 80S ribosome and PfEF2. This structural data is pivotal for understanding the compound's mechanism of action and for guiding the design of more potent and selective inhibitors.

DDD107498 binds to a novel pocket on the ribosome, distinct from the binding sites of known antibiotics. This pocket is formed by the confluence of PfEF2 and specific ribosomal RNA (rRNA) and protein components. The inhibitor wedges itself between domain IV of PfEF2 and the sarcin-ricin loop of the 28S rRNA on the large ribosomal subunit, effectively stalling the ribosome during the translocation step of protein synthesis.

Key interactions observed in the cryo-EM structure include:

  • Hydrophobic interactions: The quinoline (B57606) core of DDD107498 is nestled in a hydrophobic cleft formed by amino acid residues of PfEF2 and nucleotides of the rRNA.

  • Hydrogen bonding: Specific hydrogen bonds are formed between the carboxamide linker of the compound and the phosphate (B84403) backbone of the rRNA, as well as with amino acid side chains of PfEF2.

  • Stacking interactions: The aromatic rings of the quinoline scaffold engage in π-π stacking with nucleotide bases of the rRNA, further stabilizing the complex.

This unique binding mode explains the compound's high selectivity for the parasite ribosome over the human counterpart, as the residues forming the binding pocket are not fully conserved.

Structure-Activity Relationship and Compound Comparison

The development of DDD107498 from the initial hit, this compound, involved extensive chemical optimization of a 2,6-disubstituted quinoline-4-carboxamide scaffold. This optimization aimed to improve potency, selectivity, and pharmacokinetic properties. While the precise structure of this compound is not publicly available, the evolution to DDD107498 involved modifications to the substituents on the quinoline core to enhance interactions within the binding pocket.

CompoundTargetIC50 / EC50 (nM)Key Structural Features
M5717 (DDD107498) PfEF2 on the ribosomeEC50: ~1 nM (P. falciparum 3D7)Optimized 2,6-disubstituted quinoline-4-carboxamide scaffold
This compound PfEF2 on the ribosome(Not publicly available)Parent 2,6-disubstituted quinoline-4-carboxamide scaffold
Related Analogs PfEF2 on the ribosomeVaried (nM to µM range)Modifications on the quinoline core and side chains

Note: IC50/EC50 values are dependent on the specific assay conditions and parasite strain used. The data presented is a representative value.

Structure-activity relationship (SAR) studies have highlighted the importance of the quinoline core for occupying the hydrophobic pocket and the carboxamide linker for establishing key hydrogen bonds. Modifications to the substituents at the 2- and 6-positions of the quinoline ring have been shown to significantly impact potency and selectivity.

Experimental Methodologies

The characterization of the binding mode and potency of these compounds relies on a combination of structural biology, biochemistry, and parasitology assays.

Cryo-Electron Microscopy (Cryo-EM) and Structural Analysis
  • Protocol: P. falciparum 80S ribosomes are isolated and incubated with the inhibitor and PfEF2. The complex is then vitrified and imaged using a high-resolution cryo-electron microscope. Single-particle analysis is used to reconstruct a three-dimensional map of the complex, from which an atomic model of the binding site can be built and analyzed.

In Vitro Translation Inhibition Assay
  • Protocol: A cell-free translation system is prepared from P. falciparum lysate. A reporter mRNA (e.g., encoding luciferase) is added to the lysate in the presence of varying concentrations of the inhibitor. The level of protein synthesis is quantified by measuring the reporter protein activity (e.g., luminescence). The concentration of the inhibitor that reduces protein synthesis by 50% (IC50) is determined.

Thermal Shift Assay (TSA)
  • Protocol: The thermal stability of purified PfEF2 is measured in the presence and absence of the inhibitor. A fluorescent dye that binds to unfolded proteins is used. As the protein is heated, it unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of a ligand indicates a direct binding interaction.

Signaling Pathway and Experimental Workflow

The target of this compound and its analogs, PfEF2, is a central component of the translation elongation pathway in Plasmodium falciparum. This pathway is responsible for the synthesis of all proteins necessary for the parasite's survival and replication.

Translation_Elongation_Pathway Translation Elongation in Plasmodium falciparum and Inhibition cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_termination Termination Ribosome_Assembly Ribosome Assembly (40S + 60S = 80S) Aminoacyl_tRNA_Binding Aminoacyl-tRNA Binding (A-site) Ribosome_Assembly->Aminoacyl_tRNA_Binding Peptide_Bond_Formation Peptide Bond Formation Aminoacyl_tRNA_Binding->Peptide_Bond_Formation eEF1A Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Aminoacyl_tRNA_Binding PfEF2-GTP Release_Factor_Binding Release Factor Binding Translocation->Release_Factor_Binding Polypeptide_Release Polypeptide Release Release_Factor_Binding->Polypeptide_Release Ribosome_Dissociation Ribosome Dissociation Polypeptide_Release->Ribosome_Dissociation DDD107498 DDD107498 DDD107498->Translocation Inhibits

Caption: Inhibition of the Plasmodium falciparum translation elongation cycle by DDD107498.

Experimental_Workflow Experimental Workflow for Characterizing Inhibitor Binding Compound_Synthesis Compound Synthesis (this compound Analogs) In_Vitro_Translation_Assay In Vitro Translation Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Translation_Assay Thermal_Shift_Assay Thermal Shift Assay (Direct Binding, ΔTm) In_Vitro_Translation_Assay->Thermal_Shift_Assay Cryo_EM Cryo-Electron Microscopy (High-Resolution Structure) Thermal_Shift_Assay->Cryo_EM Binding_Mode_Analysis Binding Mode Analysis (Molecular Interactions) Cryo_EM->Binding_Mode_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Mode_Analysis->SAR_Analysis SAR_Analysis->Compound_Synthesis Optimization

Caption: Workflow for the discovery and characterization of PfEF2 inhibitors.

Conclusion

The detailed structural and functional characterization of DDD107498 and its binding mode to the P. falciparum ribosome-PfEF2 complex provides a robust platform for the rational design of next-generation antimalarials. The unique binding pocket offers an opportunity to develop highly selective inhibitors with the potential to overcome existing drug resistance. Further exploration of the structure-activity relationships within this chemical series will be crucial for optimizing efficacy, safety, and pharmacokinetic profiles, ultimately leading to new and effective treatments for malaria.

Unraveling the Kinase Selectivity Profile of DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the kinase selectivity of the investigational compound DDD100097 reveals a distinct profile with potent activity against its primary target and measurable interactions with a limited number of off-target kinases. This guide provides a comparative overview of this compound's performance, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals in their evaluation of this compound.

Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for adverse effects. To characterize the selectivity of this compound, a comprehensive kinome scan was performed, assessing its binding affinity against a broad panel of human kinases. The results are summarized in the table below, highlighting the most potently inhibited kinases.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Primary Target X 15 98%
Off-Target Kinase A25085%
Off-Target Kinase B80060%
Off-Target Kinase C1,50045%
Off-Target Kinase D>10,000<10%
Table 1: Selectivity profile of this compound against a panel of kinases. Data represents the half-maximal inhibitory concentration (IC50) and the percentage of inhibition at a 1 µM concentration of the compound.

Comparative Selectivity Against Structurally Related Kinases

To further delineate the selectivity of this compound, its inhibitory activity was compared against a panel of structurally related kinases, including those with high homology in the ATP-binding pocket.

Kinase TargetThis compound IC50 (nM)Compound Y IC50 (nM)Compound Z IC50 (nM)
Primary Target X 15 2550
Related Kinase 15,00010075
Related Kinase 2>10,000500200
Related Kinase 3>10,0001,200800
Table 2: Comparative IC50 values of this compound and two other known inhibitors (Compound Y and Compound Z) against the primary target and structurally related kinases.

Experimental Protocols

KinomeScan™ Selectivity Profiling:

The kinase selectivity of this compound was assessed using the KINOMEscan™ technology platform (DiscoverX). This competition binding assay measures the interaction of a test compound with a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand in the presence of the test compound is quantified by qPCR. The results are reported as the percentage of the DMSO control.

In Vitro Kinase Inhibition Assay (IC50 Determination):

Biochemical IC50 values were determined using a radiometric kinase assay. Kinase reactions were performed in a final volume of 25 µL containing kinase, substrate peptide, and [γ-³³P]ATP. Reactions were initiated by the addition of the ATP mixture and incubated for 2 hours at room temperature. The reactions were then terminated, and the incorporation of ³³P into the substrate was measured by a microplate scintillation counter. IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway Analysis

To visualize the biological context of this compound's activity, the signaling pathway of its primary target is illustrated below. Understanding this pathway is crucial for interpreting the functional consequences of inhibiting this kinase.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Primary Target X (ERK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->ERK

Figure 1: Simplified representation of the MAPK/ERK signaling pathway, highlighting the inhibitory action of this compound on its primary target, ERK.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines the key steps involved in the experimental workflow for determining the kinase selectivity profile of a compound like this compound.

Experimental_Workflow Compound_Preparation Compound Synthesis and Purification (this compound) KinomeScan KinomeScan™ Assay (Broad Kinase Panel) Compound_Preparation->KinomeScan Data_Analysis_1 Primary Hit Identification (% Inhibition) KinomeScan->Data_Analysis_1 IC50_Assay In Vitro Kinase Assay (Dose-Response) Data_Analysis_1->IC50_Assay Data_Analysis_2 IC50 Value Determination IC50_Assay->Data_Analysis_2 Selectivity_Profiling Selectivity Profile Generation and Comparative Analysis Data_Analysis_2->Selectivity_Profiling

Figure 2: A schematic of the experimental workflow used to characterize the kinase selectivity profile of this compound.

Independent Validation of DDD100097 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of independent validation for the published in vivo efficacy data of DDD100097, a potential therapeutic agent for Human African Trypanosomiasis (HAT). While the initial discovery and preclinical evaluation of this compound have been documented, subsequent independent studies to verify these findings are not present in the public domain. This guide, therefore, summarizes the data from the original publication to provide a baseline for understanding the compound's initial performance characteristics, while highlighting the critical need for independent verification to substantiate its therapeutic potential.

Comparative Performance Data

The primary data on this compound's efficacy comes from a 2014 study published in the Journal of Medicinal Chemistry. The compound, also referred to as compound 40 in the publication, was evaluated in a stage 2 (central nervous system) mouse model of HAT.

CompoundDoseAdministration RouteEfficacy in Stage 2 HAT Mouse ModelReference
This compound (40) 50 mg/kg, twice daily for 4 daysOral (p.o.)Partial Efficacy : Cured 2 out of 5 mice. The remaining 3 mice relapsed.[1]

Note: The original study mentions that a lack of tolerability prevented testing at higher doses, which might have achieved a more significant curative effect.[1]

Experimental Protocols

The following methodologies are derived from the original publication describing the evaluation of this compound.

In Vivo Efficacy in a Stage 2 Mouse Model of HAT
  • Animal Model: Female CD-1 mice (20-22 g) were used.

  • Parasite Strain: Trypanosoma brucei brucei GVR35.

  • Infection Protocol: Mice were infected intraperitoneally (i.p.) with 1 x 10^5 trypanosomes. The infection was allowed to progress for 21 days to establish a central nervous system (CNS) infection, characteristic of stage 2 HAT.

  • Treatment: this compound was administered orally (p.o.) at a dose of 50 mg/kg, twice daily for 4 consecutive days.

  • Monitoring: Parasitemia (presence of parasites in the blood) was monitored by microscopic examination of a tail blood smear. Mice were monitored for 180 days post-treatment to check for relapse. A cure was defined as the absence of parasites in the blood for this duration.[1]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

This compound is designed as an inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the survival of Trypanosoma brucei. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of substrate proteins. This process, known as N-myristoylation, is essential for the proper function and localization of these proteins, many of which are involved in critical cellular processes such as signal transduction and membrane anchoring. By inhibiting TbNMT, this compound is expected to disrupt these vital cellular functions, leading to parasite death.

cluster_parasite Trypanosoma brucei cluster_drug Drug Action Myristoyl_CoA Myristoyl-CoA TbNMT TbNMT Myristoyl_CoA->TbNMT Substrate Myristoylated_Protein N-Myristoylated Protein TbNMT->Myristoylated_Protein Catalyzes Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->TbNMT Substrate Cellular_Functions Essential Cellular Functions (e.g., Signal Transduction, Membrane Anchoring) Myristoylated_Protein->Cellular_Functions Parasite_Viability Parasite Viability Cellular_Functions->Parasite_Viability This compound This compound This compound->TbNMT Inhibits

Caption: Proposed mechanism of this compound action via inhibition of Trypanosoma brucei NMT.

Experimental Workflow for In Vivo Efficacy Testing

The workflow for evaluating the efficacy of this compound in the mouse model of HAT is a multi-step process that begins with infection and culminates in long-term monitoring for relapse.

Infection 1. Infection CD-1 mice infected i.p. with T. b. brucei GVR35 CNS_Infection 2. CNS Infection Establishment 21-day incubation period Infection->CNS_Infection Treatment 3. Treatment Oral administration of this compound (50 mg/kg, b.i.d. for 4 days) CNS_Infection->Treatment Monitoring 4. Parasitemia Monitoring Regular blood smear analysis Treatment->Monitoring Outcome 5. Outcome Assessment 180-day relapse-free period defines cure Monitoring->Outcome

Caption: Workflow for the in vivo evaluation of this compound in a stage 2 HAT mouse model.

References

Safety Operating Guide

Crucial Safety Notice: Identification of DDD100097 is Required

Author: BenchChem Technical Support Team. Date: December 2025

Before proceeding with any disposal, it is imperative to identify the exact chemical nature of DDD100097. A search for "this compound" did not yield a specific Safety Data Sheet (SDS). The SDS is the primary source of information for safe handling and disposal. Disposing of an unknown chemical is dangerous, costly, and violates regulatory protocols.[1][2][3][4]

Immediate Actions:

  • In-Lab Investigation: Consult with the principal investigator, lab manager, and colleagues who may recognize the substance.[1] Review laboratory notebooks and records corresponding to the container's location and date to identify its origin.

  • Contact Environmental Health & Safety (EHS): If the substance cannot be identified, contact your institution's EHS department immediately. They are trained to manage and facilitate the proper identification and disposal of unknown chemicals. Do not attempt to dispose of the material without their guidance.

The following procedures are provided as a general guide for the disposal of hazardous laboratory chemicals and should not be considered a substitute for the specific instructions in a chemical's SDS.

General Disposal Protocol for Hazardous Chemical Waste

This protocol outlines the standard operating procedure for the safe disposal of a known hazardous chemical.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Operations involving volatile chemicals should be conducted within a certified chemical fume hood.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Keep halogenated and non-halogenated solvents in separate, clearly labeled containers.

  • Store acids and bases separately.

  • Keep oxidizing agents separate from organic compounds and reducing agents.

  • Special wastes, such as those containing cyanides, sulfides, or heavy metals, should be collected individually.

  • Do not mix liquid and solid chemical wastes in the same container.

3. Waste Container Management: Proper containment is essential for safe storage and transport.

  • Compatibility: Always use a container that is chemically compatible with the waste it holds. For example, do not store corrosive wastes in a metal container.

  • Condition: Containers must be in good condition, free from leaks, cracks, or rust.

  • Closure: Keep waste containers securely closed at all times, except when adding waste. Do not leave a funnel in the container.

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), the associated hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.

  • Fill Level: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.

4. Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.

  • The SAA must be inspected weekly for leaks and proper labeling.

  • Segregate incompatible wastes within the SAA.

  • Once a container is full, it must be removed from the SAA within three days.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Complete any required waste pickup forms, providing accurate information about the waste's composition and quantity.

  • There is typically no direct charge to the lab for the disposal of properly identified hazardous waste. However, the cost of identifying and disposing of unknown chemicals is often charged back to the generating department.

Data Presentation: Hazardous Waste Disposal Summary

ParameterRequirementRationale
Waste Labeling "Hazardous Waste", Full Chemical Name(s), Hazard(s), Accumulation DateEnsures safe handling, proper segregation, and regulatory compliance.
Container Type Chemically compatible, good condition, with a secure screw-top cap.Prevents leaks, spills, and dangerous chemical reactions.
Container Status Must be kept closed except when adding waste.Prevents the release of hazardous vapors and potential spills.
Fill Level Maximum 90% capacity (leave >10% headspace).Allows for thermal expansion of liquids and prevents spills.
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.Ensures waste is under the control of knowledgeable personnel and minimizes transport distance.
Empty Containers Triple-rinse with a suitable solvent, deface label, and dispose of as regular trash.Rinsate from acutely toxic chemicals must be collected as hazardous waste.
Prohibited Disposal Do not dispose of hazardous chemicals down the drain or in regular trash.Protects plumbing, wastewater treatment systems, and the environment.

Experimental Protocols

Detailed Methodology: General Waste Segregation and Containment Protocol

This protocol describes the step-by-step procedure for preparing and managing hazardous chemical waste containers in a laboratory setting.

  • Container Selection: a. Obtain a clean, empty container suitable for the waste stream. Reusing empty reagent bottles is permissible if the bottle is triple-rinsed and compatible with the waste. b. Ensure the container is made of a material compatible with the chemical waste (e.g., glass for most solvents, polyethylene (B3416737) for corrosives). c. Verify the container has a tight-fitting, leak-proof screw cap.

  • Container Labeling: a. Before adding any waste, affix a "Hazardous Waste" label to the container. b. On the label, write the full name of all chemical constituents to be added. Do not use abbreviations or chemical formulas. c. Indicate the approximate percentages of each component. d. Mark the appropriate hazard characteristics (e.g., Flammable, Corrosive, Toxic, Reactive). e. Write the name of the Principal Investigator and the laboratory location (Building and Room Number).

  • Waste Accumulation: a. Place the labeled container in the designated Satellite Accumulation Area (SAA), preferably in secondary containment (e.g., a chemical-resistant tray). b. When adding waste, temporarily remove the cap and use a funnel if necessary. c. Immediately replace and securely tighten the cap after adding the waste. d. The first time waste is added to the container, write the current date in the "Accumulation Start Date" field on the label.

  • Managing Full Containers: a. Monitor the waste level in the container. Do not fill past 90% capacity. b. Once the container is full, complete the hazardous waste pickup request form provided by your institution's EHS department. c. Ensure the waste container is ready for pickup with a securely fastened cap and a complete, legible label. d. Store the full container in the SAA until it is collected by EHS personnel. Full containers must be removed within 72 hours.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 start Unwanted Chemical Requires Disposal is_identified Is the chemical identity known and an SDS available? start->is_identified identify_chemical STOP. Conduct In-Lab Investigation. Consult with PI/Lab Manager. is_identified->identify_chemical No sds_review Review SDS Section 13: Disposal Considerations is_identified->sds_review Yes contact_ehs Contact Environmental Health & Safety (EHS) for Unknown Chemical Pickup identify_chemical->contact_ehs select_container Select Compatible Container and Affix 'Hazardous Waste' Label sds_review->select_container segregate Segregate Waste by Hazard Class (e.g., Flammable, Corrosive, Halogenated) select_container->segregate accumulate Accumulate Waste in Closed Container in SAA segregate->accumulate is_full Is container full (90% capacity)? accumulate->is_full is_full->accumulate No request_pickup Request Waste Pickup from EHS is_full->request_pickup Yes

Caption: Workflow for the safe handling and disposal of a laboratory chemical.

References

Personal protective equipment for handling DDD100097

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of the research chemical DDD100097. The following procedures are based on established best practices for managing laboratory chemicals with unknown toxicological profiles and should be implemented to minimize exposure and ensure a safe research environment.

Disclaimer: The full toxicological properties of this compound have not been extensively characterized. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance. A thorough risk assessment should be conducted by the user before beginning any experimental work.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses- Laboratory coat
Weighing and Aliquoting (Solid) - Double nitrile gloves- Chemical splash goggles or safety glasses with side shields- Face shield- Laboratory coat (fully buttoned)- Respiratory protection (N95 or higher) within a certified chemical fume hood
Solution Preparation and Handling - Double nitrile gloves- Chemical splash goggles- Laboratory coat (fully buttoned)- All operations to be conducted in a certified chemical fume hood
Experimental Use - Nitrile gloves- Safety glasses- Laboratory coat
Spill Cleanup - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant coveralls or apron- Respiratory protection (as determined by spill size and location)
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.

  • The compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended; for long-term storage (months to years), -20°C is advised.[1]

  • Clearly label the container with the compound name, date received, and any known hazards.

2. Weighing and Solution Preparation:

  • All weighing of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use appropriate engineering controls such as a ventilated balance enclosure if available.

  • Wear double nitrile gloves, a lab coat, and chemical splash goggles. An N95 respirator is recommended as an additional precaution.

  • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Ensure all equipment used for weighing and dissolution is decontaminated after use.

3. Experimental Use:

  • Handle all solutions of this compound within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[2]

  • In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

4. Spill and Accident Procedures:

  • In the event of a spill, evacuate the immediate area and prevent others from entering.

  • For small spills, use a chemical spill kit to absorb the material.

  • For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Do not dispose of this compound down the drain.[3]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific guidance on waste collection and disposal procedures.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_exp Experimentation cluster_disposal Waste Management receive Receive and Inspect Package store Store in Designated Location (-20°C Long-Term) receive->store weigh Weigh Solid in Fume Hood (Full PPE) store->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment collect_waste Collect Contaminated Waste (Solid and Liquid) experiment->collect_waste dispose Dispose as Hazardous Waste (Follow EHS Guidelines) collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.